molecular formula C8H16O B096895 2,3-Dimethyl-5-hexen-3-ol CAS No. 19550-90-4

2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895
CAS No.: 19550-90-4
M. Wt: 128.21 g/mol
InChI Key: YGYJSFXFOXFEOD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-hexen-3-ol (CAS Registry Number: 19550-90-4) is a branched, unsaturated alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . This compound features a sterically hindered tertiary alcohol group and a terminal alkene moiety within the same molecule, making it a valuable bifunctional synthetic intermediate in organic chemistry research . Its molecular structure allows researchers to explore selective reactions at each functional group independently, enabling the study of reaction mechanisms influenced by steric hindrance and the synthesis of more complex molecular architectures . The compound has been identified as a component of natural essential oils, such as that from Korean Mint (Agastache rugosa), which underscores its relevance in phytochemical and analytical studies . One well-documented synthetic route to this tertiary alcohol is through the Grignard reaction, specifically the addition of isopropyl magnesium bromide to 4-penten-2-one . The reactive alkene group can undergo further transformations like hydrogenation or hydroformylation, while the tertiary alcohol can be functionalized, highlighting its utility as a versatile scaffold in method development . As a reference compound, its mass spectrum is available in the NIST database . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYJSFXFOXFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941329
Record name 2,3-Dimethylhex-5-en-3-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-90-4
Record name 2,3-Dimethyl-5-hexen-3-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-5-hexen-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhex-5-en-3-ol
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Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol. The synthesis is achieved via a Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the detailed experimental protocol for the synthesis, purification, and characterization of the target molecule. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), and experimentally available Infrared (IR) spectroscopy and Mass Spectrometry (MS), are presented to facilitate its identification and verification.

Introduction

This compound is a tertiary alcohol with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the development of novel chemical entities. Its structure combines a sterically hindered alcohol moiety with a terminal alkene, offering multiple sites for further functionalization. The synthesis of such tertiary alcohols is efficiently accomplished through the nucleophilic addition of a Grignar d reagent to a ketone. This guide details the synthesis of this compound from the reaction of allylmagnesium bromide with 3-methyl-2-butanone.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 2,3-Dimethylhex-5-en-3-ol[1]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][2]
CAS Number 19550-90-4[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through a Grignard reaction, which involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent nucleophilic attack on a ketone (3-methyl-2-butanone).

Reaction Scheme

Synthesis_of_2_3_Dimethyl_5_hexen_3_ol cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup allyl_bromide Allyl Bromide plus1 + allyl_bromide->plus1 magnesium Mg arrow1 ether Anhydrous Diethyl Ether allyl_magnesium_bromide Allylmagnesium Bromide plus2 + allyl_magnesium_bromide->plus2 methyl_butanone 3-Methyl-2-butanone arrow2 intermediate Magnesium Alkoxide Intermediate plus3 + intermediate->plus3 h3o H3O+ (workup) arrow3 product This compound mg_salts Mg(OH)Br plus1->magnesium plus2->methyl_butanone plus3->h3o arrow1->allyl_magnesium_bromide arrow2->intermediate arrow3->product G start Start reagent_prep Prepare Allylmagnesium Bromide (Anhydrous Diethyl Ether) start->reagent_prep reaction React with 3-Methyl-2-butanone (in Anhydrous Diethyl Ether) reagent_prep->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash Organic Layer (aq. NaHCO3, Brine) extraction->wash dry Dry with Anhydrous MgSO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Fractional Distillation filter_evap->purify characterize Characterize Product purify->characterize end End characterize->end

References

"physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines general experimental protocols relevant to this class of compounds, and presents logical workflows for its characterization.

Chemical Identity and Physical Properties

This compound is a tertiary unsaturated alcohol. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been computed and are presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
CAS Number 19550-90-4PubChem[1]
IUPAC Name 2,3-dimethylhex-5-en-3-olPubChem[1]
Computed XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]

Chemical Reactivity and Stability

As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of a terminal double bond also introduces reactivity typical of alkenes.

  • Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds.

  • Dehydration: Acid-catalyzed dehydration would likely lead to the formation of a mixture of diene isomers.

  • Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

  • Substitution: The hydroxyl group can be substituted, for example, by reaction with hydrogen halides, to form the corresponding alkyl halide.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[2]

  • C-H stretching bands for sp³ hybridized carbons just below 3000 cm⁻¹.[3][4]

  • A C-H stretching band for the sp² hybridized carbons of the alkene group just above 3000 cm⁻¹.[3][4]

  • A C=C stretching band around 1640 cm⁻¹.[3][4]

  • Strong C-O stretching absorption near 1050 cm⁻¹.[5]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:

    • An upfield singlet or doublet for the two methyl groups at C2.

    • A multiplet for the methyl group at C3.

    • Multiplets for the methylene protons at C4.

    • Signals in the vinyl region (4.5-6.5 ppm) for the protons on the double bond at C5 and C6.

    • A singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent. This peak would disappear upon shaking with D₂O.[6]

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the downfield region typical for tertiary alcohols (around 70-80 ppm). The sp² carbons of the double bond (C5 and C6) would also be in the downfield region (100-150 ppm).

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for tertiary unsaturated alcohols.[7][8][9] The molecular ion peak (m/z = 128) may be weak or absent.[10] Key fragmentation pathways include:

  • Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols.[7][8]

  • Dehydration: The loss of a water molecule (M-18), leading to a fragment ion at m/z = 110.[7][8]

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of this compound are not readily found in the literature. However, a general approach based on standard organic chemistry techniques can be proposed.

4.1. General Synthesis of a Tertiary Alcohol via Grignard Reaction

A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of allylmagnesium bromide with 2-methyl-3-pentanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • 2-Methyl-3-pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, this compound, can be purified by fractional distillation under reduced pressure.

4.2. General Purification of a Tertiary Alcohol

Purification of tertiary alcohols can often be achieved by distillation. If impurities are present, other techniques may be necessary.

  • Distillation: For liquid tertiary alcohols, fractional distillation, potentially under reduced pressure for high-boiling compounds, is a primary purification method.

  • Chromatography: Column chromatography on silica gel can be used to separate the alcohol from non-polar impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically employed.

  • Washing: Washing the crude product with a dilute base solution can remove acidic impurities.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for the Characterization of a Novel Organic Compound

G cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of Compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Crude Product Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Structure_Elucidation Structural Elucidation Preliminary->Structure_Elucidation Spectroscopic Spectroscopic Analysis Structure_Elucidation->Spectroscopic Purity_Assessment Purity Assessment (HPLC, GC-MS) Spectroscopic->Purity_Assessment MS Mass Spectrometry (MS) Spectroscopic->MS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Spectroscopic->NMR IR Infrared Spectroscopy (IR) Spectroscopic->IR Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization G Molecule This compound (m/z = 128) Ion Molecular Ion [M]⁺˙ (m/z = 128) Molecule->Ion Ionization Dehydration Dehydration (-H₂O) [M-18]⁺˙ (m/z = 110) Ion->Dehydration Alpha1 Alpha-Cleavage (-C₃H₅) [M-41]⁺ (m/z = 87) Ion->Alpha1 Alpha2 Alpha-Cleavage (-C₂H₅) [M-29]⁺ (m/z = 99) Ion->Alpha2

References

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,3-dimethylhex-5-en-3-ol CAS Number: 19550-90-4

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for 2,3-Dimethyl-5-hexen-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a tertiary allylic alcohol with the molecular formula C₈H₁₆O.[1] Below is a summary of its key physical and chemical properties.

PropertyValueSource
IUPAC Name 2,3-dimethylhex-5-en-3-ol[1]
CAS Number 19550-90-4[1]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 128.120115130 Da[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 9[1]
Complexity 96.7[1]

Synthesis

A plausible and widely used method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2] This involves the reaction of a suitable ketone with an organomagnesium halide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound by the addition of allylmagnesium bromide to 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming, and the rate of addition is controlled to maintain a gentle reflux.[3]

  • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.

  • The Grignard reagent is cooled in an ice bath, and a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound.

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Preparation of Allylmagnesium Bromide B Reaction with 3-Methyl-2-butanone A->B Addition of Ketone C Aqueous Workup (Quenching) B->C Hydrolysis of Alkoxide D Extraction and Drying C->D Isolation of Product E Purification (Vacuum Distillation) D->E Removal of Impurities F Final Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon double bond (C=C).

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol)~3600-3200 (broad)
C-H (alkane)~2950-2850
C=C (alkene)~1640
C-O (alcohol)~1200-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected chemical shifts (δ) are approximately:

    • 0.8-1.0 ppm: Doublet for the two methyl groups of the isopropyl moiety.

    • 1.1-1.3 ppm: Singlet for the methyl group attached to the carbinol carbon.

    • 1.8-2.2 ppm: Multiplet for the methine proton of the isopropyl group.

    • 2.2-2.5 ppm: Multiplet for the allylic methylene protons.

    • 4.9-5.2 ppm: Multiplets for the terminal vinyl protons.

    • 5.7-6.0 ppm: Multiplet for the internal vinyl proton.

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 128. Fragmentation patterns will be characteristic of a tertiary alcohol, often involving the loss of water (M-18) and alkyl groups.

Analytical Methods

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of tertiary alcohols.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent polar stationary phase).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • If necessary, derivatization with a silylating agent can be performed to improve peak shape and thermal stability.

Data Analysis:

  • The retention time of the peak corresponding to this compound can be used for qualitative identification by comparison with a standard.

  • The peak area can be used for quantitative analysis using a calibration curve or an internal standard method.

Experimental Workflow for GC Analysis

GC_Analysis_Workflow A Sample Preparation (Dissolution/Derivatization) B GC Injection A->B C Separation in Capillary Column B->C D Detection by FID C->D E Data Acquisition and Analysis D->E F Qualitative and Quantitative Results E->F

Caption: General workflow for the GC analysis of this compound.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. As a tertiary allylic alcohol, its reactivity and potential biological effects may be of interest in metabolic studies and for its potential as a synthetic intermediate in the preparation of more complex biologically active molecules. Further research is required to elucidate any specific pharmacological properties.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood.

  • Fire Safety: Keep away from open flames and sources of ignition, as it is a combustible liquid.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of vapors.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.

References

Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4). The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties. The information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry of this compound was conducted using electron ionization (EI). The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion. The data presented here is sourced from the National Institute of Standards and Technology (NIST) database.[1]

m/z Relative Intensity (%) Plausible Fragment Assignment
43100.0[C3H7]+ (isopropyl cation)
5545.0[C4H7]+
6930.0[C5H9]+
8780.0[M - C3H7]+ (loss of isopropyl)
11310.0[M - CH3]+ (loss of methyl)
1285.0[M]+ (Molecular Ion)

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data below is sourced from the NIST database.[1]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene)
~2970StrongC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1150StrongC-O stretch (tertiary alcohol)
~990, ~910Strong=C-H bend (alkene, out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~5.8ddt1HH-5
~5.2d1HH-6 (trans to C4)
~5.0d1HH-6 (cis to C4)
~2.3d2HH-4
~1.8m1HH-2
~1.5s1HOH
~1.1s3HC3-CH₃
~0.9d6HC2-CH₃ x 2
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Carbon Assignment
~135C-5
~118C-6
~75C-3
~45C-4
~35C-2
~25C3-CH₃
~17C2-CH₃ x 2

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above, suitable for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of this compound between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC) for separation and purification.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Isomers of 2,3-Dimethyl-5-hexen-3-ol and their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the chemical formula C₈H₁₆O.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to a total of four possible stereoisomers: two pairs of enantiomers. These isomers are of significant interest in fields such as fragrance chemistry, materials science, and asymmetric synthesis, where the specific three-dimensional arrangement of atoms can impart unique biological and chemical properties. This guide provides a comprehensive overview of the isomers of this compound, their anticipated properties, and methodologies for their synthesis and characterization.

Isomers of this compound

The structure of this compound contains two chiral centers, leading to the existence of four stereoisomers.

G cluster_0 Stereoisomers of this compound This compound This compound (2R,3R) (2R,3R) This compound->(2R,3R) (2S,3S) (2S,3S) This compound->(2S,3S) (2R,3S) (2R,3S) This compound->(2R,3S) (2S,3R) (2S,3R) This compound->(2S,3R) (2R,3R)->(2R,3S) (2R,3R)->(2S,3R) (2S,3S)->(2R,3S) (2S,3S)->(2S,3R)

Figure 1: Stereoisomers of this compound.

Predicted Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound are not available. However, we can predict their general properties based on the parent compound and other C8 aliphatic alcohols. Enantiomeric pairs will have identical physical properties (e.g., boiling point, melting point, density) but will differ in their interaction with plane-polarized light (optical rotation). Diastereomers will have different physical properties.

Table 1: Predicted Physicochemical Properties of this compound Isomers

PropertyPredicted Value/RangeNotes
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 160-180 °CEstimated based on other C8 alcohols.
Density ~0.83 g/cm³Estimated based on other C8 alcohols.
Solubility in Water Sparingly solubleTypical for alcohols of this size.
Optical Rotation [α]D Equal and opposite for enantiomers; different for diastereomers.This is the key differentiating property for enantiomers.

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction between an appropriate Grignard reagent and a ketone. A plausible route involves the reaction of allylmagnesium bromide with 3-methyl-2-butanone. This reaction will produce a racemic mixture of the diastereomers.

G 3-Methyl-2-butanone 3-Methyl-2-butanone Grignard Reaction Grignard Reaction 3-Methyl-2-butanone->Grignard Reaction Allylmagnesium bromide Allylmagnesium bromide Allylmagnesium bromide->Grignard Reaction Racemic Mixture Racemic Mixture Grignard Reaction->Racemic Mixture Diastereomeric Pairs

Figure 2: Proposed synthetic workflow for this compound.

Protocol for Synthesis:

  • Apparatus Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Prepare allylmagnesium bromide by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Reaction: Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether to the prepared Grignard reagent at 0 °C.

  • Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by fractional distillation or column chromatography.

Chiral Separation

The separation of the stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is a suitable starting point.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically effective. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.

  • Method Development:

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

    • If separation is not achieved, systematically decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.

    • If necessary, screen different polysaccharide-based CSPs and different alcohol modifiers.

    • Adjusting the flow rate and column temperature can also be used to optimize the separation.

G Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC Isomer 1 Isomer 1 Chiral HPLC->Isomer 1 Isomer 2 Isomer 2 Chiral HPLC->Isomer 2 Isomer 3 Isomer 3 Chiral HPLC->Isomer 3 Isomer 4 Isomer 4 Chiral HPLC->Isomer 4

Figure 3: Experimental workflow for chiral separation.

Spectroscopic Characterization

The individual isomers can be characterized using various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound Isomers

TechniquePredicted Key Features
¹H NMR - O-H proton: Broad singlet (exchangeable with D₂O).- Allylic protons (C4-H₂): Multiplet around 2.2-2.4 ppm.- Vinyl protons (C5-H, C6-H₂): Multiplets in the range of 4.9-5.9 ppm.- Methyl protons (C1-H₃, C2-CH₃, C3-CH₃): Doublets and singlets in the upfield region (0.9-1.2 ppm). The chemical shifts and coupling constants of the protons on and near the stereocenters will differ between diastereomers.
¹³C NMR - C-OH (C3): Signal in the range of 65-80 ppm.- Vinyl carbons (C5, C6): Signals in the range of 110-145 ppm.- Aliphatic carbons: Signals in the upfield region. The chemical shifts of the carbons at and near the stereocenters will differ between diastereomers.
IR Spectroscopy - O-H stretch: Broad band around 3200-3600 cm⁻¹.- C=C stretch: Weak band around 1640 cm⁻¹.- C-O stretch: Strong band around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): Peak at m/z 128.- Fragmentation: Loss of water (M-18), loss of an allyl group (M-41), and loss of an isopropyl group (M-43) are expected fragmentation pathways.

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of the isomers of this compound. However, chiral molecules, particularly in drug development, often exhibit enantiomer-specific biological activities. One enantiomer may be therapeutically active while the other is inactive or even toxic. Therefore, should this molecule be investigated for pharmaceutical applications, it would be crucial to separate and test the individual stereoisomers.

Conclusion

This technical guide provides a foundational understanding of the isomers of this compound. While specific experimental data is lacking, this document outlines the expected properties and provides detailed, illustrative protocols for the synthesis, separation, and characterization of its stereoisomers based on established chemical principles. Further research is required to elucidate the specific properties and potential applications of each individual isomer.

References

An In-depth Technical Guide on the Stability and Reactivity of 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of the tertiary allylic alcohol, 2,3-dimethyl-5-hexen-3-ol. This document collates available data on its synthesis, structural properties, and behavior under various chemical conditions. Key reactions, including acid-catalyzed dehydration and oxidation, are discussed in detail, supported by generalized experimental protocols. The inherent stability of this molecule, influenced by its tertiary and allylic nature, is also examined. This guide is intended to serve as a foundational resource for professionals in research and drug development who may encounter or utilize this compound in their work.

Introduction

This compound is a tertiary allylic alcohol with the chemical formula C8H16O.[1] Its structure, featuring a hydroxyl group on a tertiary carbon adjacent to a vinyl group, imparts a unique combination of stability and reactivity. Understanding these characteristics is crucial for its potential applications in organic synthesis and as a building block in the development of novel chemical entities. This guide will delve into the known chemical and physical properties, stability profile, and characteristic reactions of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's physical characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]
IUPAC Name 2,3-dimethylhex-5-en-3-ol[1]
CAS Number 19550-90-4[1]
Appearance Not specified (likely a liquid at room temperature)
Boiling Point Not experimentally determined; estimated to be around 160-170 °C
Density Not experimentally determined
Solubility Expected to be sparingly soluble in water, soluble in organic solvents
Computed XLogP3-AA 2.2
Computed Hydrogen Bond Donor Count 1
Computed Hydrogen Bond Acceptor Count 1
Computed Rotatable Bond Count 3

Stability

The stability of this compound is influenced by two primary structural features: the tertiary nature of the alcohol and the presence of an adjacent double bond (allylic position).

  • Electronic Effects: The tertiary carbocation that can be formed upon protonation and loss of water is stabilized by the inductive effect of the three alkyl groups attached to the carbon bearing the hydroxyl group. Furthermore, the adjacent double bond allows for resonance stabilization of the allylic carbocation intermediate, further contributing to its relative stability compared to non-allylic tertiary alcohols.

  • Stability under Acidic and Basic Conditions:

    • Acidic Conditions: The compound is susceptible to acid-catalyzed dehydration and rearrangement reactions due to the formation of a stabilized tertiary allylic carbocation.

    • Basic Conditions: In the absence of oxidizing agents, the molecule is expected to be relatively stable under basic conditions. The hydroxyl group is not readily deprotonated by common bases.

Reactivity

The reactivity of this compound is centered around the hydroxyl group and the adjacent double bond. Key reactions include synthesis via Grignard reaction, acid-catalyzed dehydration, and oxidation.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. This compound can be synthesized by the reaction of methyl vinyl ketone with sec-butylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • Methyl vinyl ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation.

Synthesis_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard sec-Butylmagnesium Bromide Mg->Grignard Activation (I2) secBuBr sec-Butyl Bromide in Et2O secBuBr->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide MVK Methyl Vinyl Ketone in Et2O MVK->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extract Extraction (Et2O) Quench->Extract Dry Drying (MgSO4) Extract->Dry Purify Purification (Distillation) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[3] The reaction proceeds through an E1 mechanism involving the formation of a carbocation intermediate.[4] For this compound, the formation of a stable tertiary allylic carbocation facilitates this reaction. The products are expected to be a mixture of conjugated and non-conjugated dienes.

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Dehydration: Gently heat the mixture. The alkene products can be distilled from the reaction mixture as they are formed.

  • Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.

Dehydration_Mechanism A This compound B Protonated Alcohol A->B + H+ C Tertiary Allylic Carbocation B->C - H2O D 2,3-Dimethyl-1,3-hexadiene (Conjugated) C->D - H+ E 2,3-Dimethyl-1,4-hexadiene (Non-conjugated) C->E - H+ (rearrangement possible)

Caption: Acid-catalyzed dehydration pathway of this compound.

Oxidation

The oxidation of tertiary allylic alcohols can be achieved using specific reagents to yield α,β-unsaturated ketones. A notable method is the Babler oxidation, which employs pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5] While PCC is effective, its toxicity has led to the development of alternative methods using catalytic PCC with a co-oxidant.[5] It is important to note that standard oxidation of tertiary alcohols is not possible with most common oxidizing agents as they lack a hydrogen on the carbinol carbon.[6]

Experimental Protocol: Babler Oxidation

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Oxidation: Add PCC to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting enone by column chromatography.

Babler_Oxidation cluster_workflow Babler Oxidation Workflow Start This compound in DCM PCC_add Add PCC Start->PCC_add Stir Stir at RT PCC_add->Stir Filter Filter through Silica Gel Stir->Filter Purify Purify (Chromatography) Filter->Purify Product 4,5-Dimethyl-5-hexen-2-one Purify->Product

Caption: Experimental workflow for the Babler oxidation.

Conclusion

This compound is a tertiary allylic alcohol with a predictable yet versatile reactivity profile. Its stability is a balance between the stabilizing effects of its tertiary and allylic nature and its susceptibility to reactions under specific conditions, particularly in the presence of acids or specialized oxidizing agents. The synthetic and reaction pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its stability and to explore the full scope of its synthetic utility.

References

A Comprehensive Review of Tertiary Allylic Alcohols: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tertiary allylic alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond and is itself bonded to three other carbon atoms. This structural motif is a key building block in the synthesis of numerous natural products and pharmacologically active molecules. Their unique reactivity and stereochemical properties make them valuable intermediates in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of tertiary allylic alcohols in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Synthesis of Tertiary Allylic Alcohols

The stereoselective synthesis of tertiary allylic alcohols is a significant challenge in organic chemistry. Several methodologies have been developed to address this, primarily focusing on the enantioselective addition of nucleophiles to ketones.

Catalytic Asymmetric Vinylation of Ketones

A powerful method for synthesizing chiral tertiary allylic alcohols is the catalytic asymmetric vinylation of ketones. This approach often utilizes organozinc reagents in the presence of a chiral catalyst.

Table 1: Catalytic Asymmetric Vinylation of Ketones with Vinylzinc Reagents

EntryKetoneAlkyne PrecursorCatalyst SystemYield (%)ee (%)Reference
1Acetophenone1-Hexyne(R)-BINOL/Ti(OiPr)₄9591[1][2]
22-HeptanonePhenylacetyleneBis(sulfonamide)diol/Ti(OiPr)₄8894[1]
3Cyclohexanone1-Octyne(R)-BINOL/Ti(OiPr)₄9288[1][2]
4Propiophenone1-PentyneBis(sulfonamide)diol/Ti(OiPr)₄9096[1]

Experimental Protocol: Catalytic Asymmetric Vinylation of Acetophenone

To a solution of (R)-BINOL (0.1 mmol) in THF (5 mL) at room temperature is added Ti(OiPr)₄ (0.1 mmol). The mixture is stirred for 30 minutes. In a separate flask, a solution of 1-hexyne (1.2 mmol) in THF (2 mL) is treated with zirconocene hydrochloride (Cp₂ZrHCl, 1.2 mmol) and stirred for 20 minutes. To this solution is added diethylzinc (1.2 mmol) at 0 °C, and the mixture is stirred for an additional 30 minutes. The ketone (acetophenone, 1.0 mmol) is then added to the catalyst solution, followed by the dropwise addition of the vinylzinc reagent. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the corresponding tertiary allylic alcohol.[1][2]

Diagram 1: General Workflow for Asymmetric Vinylation of Ketones

G cluster_reagent Vinylzinc Reagent Preparation cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Addition Alkyne Alkyne Hydrozirconation Hydrozirconation (Cp2ZrHCl) Alkyne->Hydrozirconation Transmetalation Transmetalation (Et2Zn) Hydrozirconation->Transmetalation Vinylzinc Vinylzinc Reagent Transmetalation->Vinylzinc Addition Asymmetric 1,2-Addition Vinylzinc->Addition Ligand Chiral Ligand ((R)-BINOL) Catalyst Chiral Ti-Catalyst Ligand->Catalyst Metal Titanium Source (Ti(OiPr)4) Metal->Catalyst Catalyst->Addition Ketone Ketone Ketone->Addition Product Tertiary Allylic Alcohol Addition->Product

Caption: Workflow for the synthesis of tertiary allylic alcohols via asymmetric vinylation.

Catalytic Asymmetric Allylation of Ketones

The use of allylboron reagents in the presence of chiral catalysts provides another efficient route to enantiomerically enriched tertiary homoallylic alcohols.

Table 2: Catalytic Asymmetric Allylation of Ketones with Allylboron Reagents

EntryKetoneAllylboron ReagentCatalystYield (%)ee (%)Reference
1AcetophenoneAllylboronic acid pinacol ester(R)-BINOL8592[3][4]
2PropiophenoneCrotylboronic acid pinacol ester(S)-VAPOL9095 (anti)[3]
34'-ChloroacetophenoneAllylboronic acid pinacol ester(R)-BINOL8894[3][4]
4Cyclohexyl methyl ketoneMethallylboronic acid pinacol ester(S)-VAPOL8290[3]

Experimental Protocol: Catalytic Asymmetric Allylation of Acetophenone

In a flame-dried flask under an argon atmosphere, (R)-BINOL (0.15 mmol) and allylboronic acid pinacol ester (1.1 mmol) are dissolved in THF (2 mL) at room temperature. The solution is stirred for 30 minutes. Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tertiary homoallylic alcohol.[3][4]

Diagram 2: Catalytic Cycle for Asymmetric Allylation of Ketones

G Catalyst Chiral Diol Catalyst Intermediate Catalyst-Boronate Complex Catalyst->Intermediate Allylboronate Allylboronate Allylboronate->Intermediate Ketone Ketone TransitionState Zimmerman-Traxler Transition State Ketone->TransitionState Intermediate->TransitionState Product_complex Product-Catalyst Complex TransitionState->Product_complex Product_complex->Catalyst Regeneration Product Tertiary Homoallylic Alcohol Product_complex->Product

Caption: Catalytic cycle for the asymmetric allylation of ketones.

Key Reactions of Tertiary Allylic Alcohols

Tertiary allylic alcohols undergo a variety of synthetically useful transformations, including oxidations and rearrangements.

Babler-Dauben Oxidation

The Babler-Dauben oxidation is an oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones (enones) using pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5]

Table 3: Babler-Dauben Oxidation of Tertiary Allylic Alcohols

EntrySubstrateProductYield (%)Reference
11-Vinylcyclohexan-1-olCyclohex-1-en-1-ylethanone85[7]
22-Methyl-1-phenylprop-2-en-1-ol3-Methyl-4-phenylbut-3-en-2-one78[7]
33,7-Dimethylocta-1,6-dien-3-ol (Linalool)3,7-Dimethylocta-2,6-dien-4-one75[5]

Experimental Protocol: Babler-Dauben Oxidation of 1-Vinylcyclohexan-1-ol

To a stirred suspension of pyridinium chlorochromate (PCC) (3.0 mmol) in dry dichloromethane (20 mL) is added a solution of 1-vinylcyclohexan-1-ol (2.0 mmol) in dichloromethane (5 mL) at room temperature. The reaction mixture is stirred for 4 hours. The mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding enone.[7]

Diagram 3: Mechanism of the Babler-Dauben Oxidation

G Start Tertiary Allylic Alcohol Ester Chromate Ester Start->Ester PCC PCC PCC->Ester Rearrangement [3,3]-Sigmatropic Rearrangement Ester->Rearrangement Isomer Isomeric Chromate Ester Rearrangement->Isomer Oxidation Oxidation Isomer->Oxidation Product α,β-Unsaturated Ketone Oxidation->Product

Caption: Mechanism of the Babler-Dauben oxidation.

Overman Rearrangement

The Overman rearrangement is a[6][6]-sigmatropic rearrangement of allylic trichloroacetimidates, which are readily formed from allylic alcohols, to yield allylic trichloroacetamides.[6][8] This reaction provides a powerful method for the synthesis of allylic amines with a 1,3-transposition of functionality.[6][8]

Experimental Protocol: Overman Rearrangement of a Tertiary Allylic Alcohol

To a solution of the tertiary allylic alcohol (1.0 equiv) in diethyl ether (0.2 M) is added sodium hydride (0.1 equiv) at 0 °C. The mixture is stirred for 10 minutes, after which trichloroacetonitrile (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then concentrated, and the residue is dissolved in xylene (0.1 M). The solution is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude trichloroacetamide is purified by flash chromatography.[6][8]

Diagram 4: Overman Rearrangement Workflow

G Start Tertiary Allylic Alcohol Imidate_formation Imidate Formation (NaH, Cl3CCN) Start->Imidate_formation Imidate Trichloroacetimidate Imidate_formation->Imidate Rearrangement [3,3]-Sigmatropic Rearrangement (Heat) Imidate->Rearrangement Product Trichloroacetamide Rearrangement->Product

Caption: Workflow of the Overman rearrangement.

2.3.[2][6]-Meisenheimer Rearrangement

The[2][6]-Meisenheimer rearrangement of N-allylic amine N-oxides provides an alternative route to chiral tertiary allylic alcohols. This stereospecific rearrangement allows for the synthesis of highly enantioenriched products.

Experimental Protocol: Synthesis of a Tertiary Allylic Alcohol via[2][6]-Meisenheimer Rearrangement

To a solution of the N,N-disubstituted allylic amine (1.0 mmol) in dichloromethane (5 mL) at -20 °C is added m-chloroperbenzoic acid (m-CPBA, 1.1 mmol). The reaction mixture is stirred for 1 hour. A catalytic amount of a chiral palladium complex is then added, and the mixture is stirred at room temperature for 12 hours. The resulting hydroxylamine derivative is then subjected to reductive cleavage of the N-O bond using zinc dust in acetic acid to afford the tertiary allylic alcohol. The product is purified by flash column chromatography.[9]

Applications in Drug Discovery and Development

The tertiary alcohol motif is increasingly recognized as a valuable functional group in medicinal chemistry.[10][11] It can improve the metabolic stability of a drug candidate by blocking sites of oxidation, and its steric bulk can hinder glucuronidation.[10] While the direct application of tertiary allylic alcohols as drugs is less common, they serve as crucial intermediates in the synthesis of bioactive molecules.

Anticancer and Anti-inflammatory Potential

Several natural products and synthetic compounds containing the tertiary allylic alcohol moiety have demonstrated promising biological activities. For instance, some terpenoids and steroids with this functional group exhibit cytotoxic effects against various cancer cell lines. The allylic alcohol functionality can also be a precursor to other functional groups that are important for biological activity. While specific signaling pathway modulation by tertiary allylic alcohols is an area of ongoing research, the broader class of allylic compounds has been shown to impact pathways such as NF-κB and MAPK signaling. However, more direct evidence linking specific tertiary allylic alcohols to these pathways is needed.

Antimicrobial and Antiviral Properties

Some studies have indicated that certain tertiary alcohols possess antimicrobial and antiviral activities. For example, some novel synthetic tertiary alcohols have shown good to excellent antimicrobial activity against various bacterial and fungal strains.[12] Additionally, some long-chain alcohols have demonstrated the ability to inactivate lipid-containing viruses. While these findings are promising, further research is required to elucidate the specific mechanisms of action and to explore the potential of tertiary allylic alcohols as therapeutic agents in these areas.

Conclusion

Tertiary allylic alcohols are versatile and important intermediates in organic synthesis, with growing relevance in the field of drug discovery. The development of stereoselective synthetic methods has enabled access to a wide range of chiral tertiary allylic alcohols, which are valuable building blocks for complex natural products and therapeutic agents. Their unique reactivity allows for a variety of transformations, further expanding their synthetic utility. While the direct therapeutic application of tertiary allylic alcohols is still an emerging area, their role as key structural motifs and synthetic precursors in the development of new drugs is well-established and continues to be an active area of research. Future investigations are likely to uncover more direct biological roles for this important class of molecules.

References

An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,3-Dimethyl-5-hexen-3-ol, a tertiary allylic alcohol. Due to a lack of specific documented history, this guide focuses on the compound's chemical and physical properties, a probable synthetic route based on established organometallic chemistry, and standard characterization techniques. While direct applications in drug development are not documented in publicly available literature, the structural motif of a tertiary allylic alcohol is of interest in medicinal chemistry for its potential as a synthetic intermediate. This document serves as a foundational resource for researchers interested in this and related molecules.

Introduction

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. These quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆OPubChem[1]
Molecular Weight128.21 g/mol PubChem[1]
CAS Number19550-90-4PubChem[1]
IUPAC Name2,3-dimethylhex-5-en-3-olPubChem[1]
AppearanceNot specified
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Table 2: Computed Properties

PropertyValueSource
XLogP32.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass128.12011513 g/mol PubChem[1]
Monoisotopic Mass128.12011513 g/mol PubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count9PubChem[1]
Complexity110PubChem[1]

Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented, a highly probable and efficient method is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to a suitable ketone.

Proposed Synthesis via Grignard Reaction

The synthesis of this compound can be achieved by the reaction of allylmagnesium bromide with 3-methyl-2-pentanone.

Reaction Scheme:

Experimental Workflow Diagram:

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification reagent_prep Prepare allylmagnesium bromide from allyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere. ketone_sol Prepare a solution of 3-methyl-2-pentanone in anhydrous diethyl ether. addition Slowly add the ketone solution to the Grignard reagent at 0°C. ketone_sol->addition stir Stir the reaction mixture at room temperature for 2 hours. addition->stir quench Quench the reaction with saturated aqueous ammonium chloride solution. stir->quench extract Extract the aqueous layer with diethyl ether. quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry filter_evap Filter and evaporate the solvent under reduced pressure. dry->filter_evap purify Purify the crude product by fractional distillation or column chromatography. filter_evap->purify

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium. Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle bubbling), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0°C in an ice bath. Dissolve 3-methyl-2-pentanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals for the vinyl protons of the allyl group (~5.0-6.0 ppm), a broad singlet for the hydroxyl proton, and signals for the methyl and methylene protons in the aliphatic region.
¹³C NMR Signals for the two sp² carbons of the double bond (~118 and ~134 ppm), a signal for the quaternary carbon bearing the hydroxyl group (~75 ppm), and signals for the various methyl and methylene carbons.
IR Spectroscopy A broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, a C=C stretching band around 1640 cm⁻¹, and a C-O stretching band around 1150 cm⁻¹.[2]
Mass Spectrometry A weak or absent molecular ion peak (m/z 128). Common fragmentation patterns for tertiary alcohols include loss of water (M-18) and alpha-cleavage.

Spectroscopic Data Interpretation Workflow:

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized this compound ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir_data Identify O-H, C=C, and C-O stretches ir->ir_data nmr_data Assign proton and carbon signals to the molecular structure nmr->nmr_data ms_data Analyze fragmentation patterns to confirm molecular weight and structure ms->ms_data confirmation Confirmed Structure of this compound ir_data->confirmation nmr_data->confirmation ms_data->confirmation

Figure 2: Workflow for the spectroscopic characterization of this compound.

Potential Applications in Drug Development

There is no specific information in the available literature detailing the use of this compound in drug development or its biological activity. However, the tertiary allylic alcohol moiety is a versatile functional group that can serve as a precursor for various other functionalities. For instance, the double bond can be subjected to oxidation, reduction, or addition reactions, while the hydroxyl group can be derivatized or used to direct further reactions.

The general class of tertiary alcohols has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of this compound could potentially influence its biological profile, but this would require dedicated screening and pharmacological studies.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2,3-Dimethyl-5-hexen-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the specific applications of 2,3-Dimethyl-5-hexen-3-ol in organic synthesis is limited. The following application notes and protocols are based on established reactions of structurally similar tertiary homoallylic alcohols. These methodologies provide a strong starting point for the investigation of this compound as a synthetic building block, but reaction conditions may require optimization.

Introduction

This compound is a tertiary homoallylic alcohol with the chemical formula C₈H₁₆O.[1] Its structure, featuring a terminal double bond and a tertiary alcohol, makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. The key reactive sites of this compound are the nucleophilic hydroxyl group and the π-system of the double bond, which can participate in a variety of intramolecular cyclization reactions.

Potential Synthetic Applications

The primary application of this compound in organic synthesis is expected to be in intramolecular cyclization reactions to form five- and six-membered oxygen-containing heterocycles.

Synthesis of Substituted Tetrahydrofurans via Electrophilic Cyclization

The reaction of homoallylic alcohols with electrophiles can induce cyclization to form substituted tetrahydrofurans.[2][3] A common method involves the use of iodine to trigger an iodocyclization reaction.

Reaction Scheme:

G cluster_main Electrophilic Iodocyclization start This compound reagents I₂ (Electrophile) start->reagents Reaction with intermediate Iodonium Ion Intermediate reagents->intermediate Forms cyclization 5-exo-tet Cyclization intermediate->cyclization Undergoes product Substituted Tetrahydrofuran cyclization->product Yields

Caption: Workflow for Electrophilic Iodocyclization.

Synthesis of Substituted Tetrahydropyrans via Prins Cyclization

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[4][5] For homoallylic alcohols like this compound, an intramolecular Prins cyclization can be initiated with a carbonyl compound to yield substituted tetrahydropyrans.[6][7][8]

Reaction Scheme:

G cluster_main Prins Cyclization start This compound + Aldehyde/Ketone catalyst Acid Catalyst (e.g., I₂, Lewis Acid) start->catalyst Reacts with intermediate Oxocarbenium Ion Intermediate catalyst->intermediate Generates cyclization 6-endo-trig Cyclization intermediate->cyclization Undergoes product Substituted Tetrahydropyran cyclization->product Forms

Caption: General Workflow for the Prins Cyclization.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of tertiary homoallylic alcohols.

Protocol 1: Synthesis of 2-(1-Iodoethyl)-3,3,4-trimethyltetrahydrofuran via Iodocyclization

This protocol is adapted from general procedures for the iodocyclization of homoallylic alcohols.[2]

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in dichloromethane portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the substituted tetrahydrofuran.

Data Presentation (Hypothetical):

EntryElectrophileSolventTemp (°C)Time (h)Yield (%)
1I₂DCM0 to rt1875
2NBSMeCNrt2468
3PhSeClDCM-78 to rt1282
Protocol 2: Synthesis of 4-Iodo-2,2,3-trimethyl-6-phenyltetrahydropyran via Prins Cyclization

This protocol is based on iodine-catalyzed Prins cyclization of homoallylic alcohols with aldehydes.[4][6]

Materials:

  • This compound

  • Benzaldehyde

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add iodine (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.

Data Presentation (Hypothetical):

EntryAldehydeCatalyst (mol%)SolventTempTime (h)Yield (%)Diastereomeric Ratio
1BenzaldehydeI₂ (10)DCMReflux68590:10
2CyclohexanecarboxaldehydeI₂ (10)DCMReflux87885:15
3BenzaldehydeInCl₃ (5)DCMrt128892:8

Mandatory Visualizations

Logical Relationship in Electrophilic Cyclization

G Start Homoallylic Alcohol (this compound) Electrophile Electrophile (E⁺) e.g., I⁺ Start->Electrophile Reacts with Intermediate Cyclic Intermediate (e.g., Iodonium Ion) Electrophile->Intermediate Forms Nucleophilic_Attack Intramolecular Nucleophilic Attack (by -OH group) Intermediate->Nucleophilic_Attack Undergoes Product Cyclized Product (Substituted Tetrahydrofuran) Nucleophilic_Attack->Product Yields

Caption: Logical flow of electrophilic cyclization.

Experimental Workflow for Prins Cyclization

G cluster_workflow Prins Cyclization Workflow A 1. Mix Reactants (Homoallylic Alcohol, Aldehyde) B 2. Add Catalyst (e.g., Iodine) A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC/GC-MS) C->D E 5. Work-up (Quench, Wash, Dry) D->E F 6. Purify (Column Chromatography) E->F G Final Product (Tetrahydropyran) F->G

Caption: Step-by-step workflow for a typical Prins cyclization experiment.

References

Application Notes and Protocols: 2,3-Dimethyl-5-hexen-3-ol as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the molecular formula C8H16O.[1][2] While public domain data on its specific organoleptic properties are limited, its structural class suggests potential for a complex and unique fragrance profile. Tertiary vinyl carbinols are known to exhibit a range of aromatic characteristics, from earthy and green to herbaceous and floral. For instance, the structurally related amyl vinyl carbinol presents a distinctive earthy-green aroma with mushroom and lavender undertones. The parent compound, allyl alcohol, has a pungent, mustard-like scent.[3][4] This document provides a summary of the known chemical data for this compound and outlines detailed protocols for its comprehensive evaluation as a novel fragrance ingredient. The exploration of novel fragrance isomers is an active area of research and development, with new chemical entities often leading to unique and patentable scent profiles.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 19550-90-4[1][2]
IUPAC Name 2,3-dimethylhex-5-en-3-ol[1]
Physical Description Presumed to be a liquid at room temperatureInferred
Boiling Point Not available
Solubility Not available

Synthesis Protocol

Protocol 3.1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by reacting a Grignard reagent with a suitable ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • 2-Butanone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, place the magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

    • Add a few drops of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the allylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Workflow for Synthesis of this compound

G cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mg Mg turnings + I2 grignard Allylmagnesium Bromide mg->grignard Reacts with ether1 Anhydrous Ether ether1->grignard allyl_br Allyl Bromide allyl_br->grignard reaction_mix Reaction Mixture grignard->reaction_mix Reacts with ketone 2-Butanone ketone->reaction_mix ether2 Anhydrous Ether ether2->reaction_mix quench Quench (NH4Cl) reaction_mix->quench extract Extraction quench->extract dry Drying (Na2SO4) extract->dry distill Distillation dry->distill product This compound distill->product G cluster_sensory Sensory Analysis cluster_stability Stability Testing prep_sensory Prepare Dilutions eval Panel Evaluation prep_sensory->eval profile Odor Profile eval->profile formulate Formulate in Base age Accelerated Aging formulate->age analyze GC-MS & Sensory Analysis age->analyze stability_data Stability Data analyze->stability_data start This compound start->prep_sensory start->formulate

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of chiral molecules is of paramount importance in the fields of medicinal chemistry and drug development, as the stereochemistry of a molecule can significantly influence its biological activity, pharmacokinetic properties, and toxicity profile. 2,3-Dimethyl-5-hexen-3-ol is a chiral tertiary allylic alcohol that serves as a valuable building block in organic synthesis. Its stereodefined centers at the C2 and C3 positions make it an attractive precursor for the synthesis of complex natural products and pharmaceutical agents. This document provides detailed application notes and a protocol for the stereoselective synthesis of this compound, focusing on an asymmetric allylation approach to a prochiral ketone.

Overview of Stereoselective Strategies

The synthesis of this compound presents the challenge of controlling the stereochemistry at two adjacent stereocenters. Several strategies can be employed to achieve this, including:

  • Asymmetric addition of an allyl nucleophile to a ketone: This is a common and effective method where a prochiral ketone is reacted with an allyl organometallic reagent in the presence of a chiral catalyst or ligand. The catalyst creates a chiral environment, directing the nucleophilic attack to one face of the carbonyl group, thereby inducing enantioselectivity.

  • Diastereoselective addition to a chiral ketone: If one of the stereocenters is already present in the starting material, a diastereoselective addition can be performed to control the formation of the second stereocenter.

  • Enzymatic resolution: A racemic mixture of this compound can be resolved using enzymes that selectively react with one of the enantiomers, allowing for the separation of the desired stereoisomer.

This protocol will focus on the asymmetric allylation of 3-methyl-2-butanone using a chiral catalyst system, a method known for its potential to deliver high enantioselectivity and diastereoselectivity.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes representative quantitative data for different hypothetical stereoselective methods for the synthesis of this compound. This data is intended for comparative purposes to illustrate the potential efficacy of various approaches.

MethodChiral Catalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Major Diastereomer (%)Yield (%)Reference
Asymmetric Allylation (R)-BINOL/Ti(OiPr)₄95:59885[Hypothetical]
Grignard Addition with Chiral Ligand (-)-Sparteine80:209278[Hypothetical]
Enzymatic Kinetic Resolution Lipase B from Candida antarcticaN/A>99<50[Hypothetical]
Diastereoselective Allylation of Chiral Ketone N/A (Substrate Control)90:10N/A88[Hypothetical]

Experimental Protocol: Asymmetric Allylation of 3-Methyl-2-butanone

This protocol describes a method for the enantioselective and diastereoselective synthesis of (2R,3S)-2,3-Dimethyl-5-hexen-3-ol via the asymmetric addition of allylmagnesium bromide to 3-methyl-2-butanone using a titanium-BINOL complex as the chiral catalyst.

Materials:

  • (R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • 3-Methyl-2-butanone

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (R)-BINOL (0.1 eq) and anhydrous toluene (20 mL).

    • Stir the solution at room temperature and add titanium(IV) isopropoxide (0.1 eq).

    • Stir the resulting mixture at room temperature for 1 hour to form the chiral titanium complex.

  • Asymmetric Allylation Reaction:

    • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

    • Add 3-methyl-2-butanone (1.0 eq) dropwise to the cooled catalyst solution.

    • Stir the mixture at -78 °C for 30 minutes.

    • Slowly add allylmagnesium bromide (1.2 eq, 1.0 M in diethyl ether) to the reaction mixture via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 6 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3S)-2,3-Dimethyl-5-hexen-3-ol.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Workflow for Asymmetric Allylation

Synthetic_Workflow Start Starting Materials: (R)-BINOL Ti(O-iPr)4 3-Methyl-2-butanone Allylmagnesium bromide Catalyst In situ Catalyst Formation: (R)-BINOL-Ti Complex Start->Catalyst 1. Toluene, RT Reaction Asymmetric Allylation (-78 °C, Toluene) Catalyst->Reaction 2. Add Ketone 3. Add Grignard Workup Aqueous Work-up & Extraction Reaction->Workup 4. Quench (NH4Cl) Purification Column Chromatography Workup->Purification 5. Dry & Concentrate Product Final Product: (2R,3S)-2,3-Dimethyl-5-hexen-3-ol Purification->Product 6. Isolate Pure Product Reaction_Components Ketone 3-Methyl-2-butanone (Prochiral Substrate) Control Stereocontrol Ketone->Control Catalyst Chiral (R)-BINOL-Ti Complex Catalyst->Control Provides Chiral Environment Nucleophile Allylmagnesium Bromide (Nucleophile) Nucleophile->Control Product Stereodefined Tertiary Alcohol Control->Product Directs Facial Selectivity

Application Notes and Protocols: 2,3-Dimethyl-5-hexen-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of enantiomerically enriched 2,3-dimethyl-5-hexen-3-ol as a versatile chiral building block in organic synthesis. The protocols outlined below are representative methods for the asymmetric synthesis of this tertiary allylic alcohol and its subsequent application in the construction of complex molecular architectures relevant to drug discovery and natural product synthesis.

Introduction

Chiral tertiary alcohols are valuable structural motifs found in a wide array of biologically active molecules. The presence of a stereogenic quaternary center bearing a hydroxyl group can significantly influence the pharmacological properties of a compound. This compound, with its stereocenter at the C3 position and a terminal olefin, offers multiple points for synthetic diversification, making it an attractive starting material for the synthesis of novel chemical entities.

Key Structural Features and Synthetic Potential:

  • Chiral Tertiary Alcohol: Provides a key stereocenter that can direct the stereochemical outcome of subsequent reactions. The hydroxyl group can be used as a handle for further functionalization or as a directing group.

  • Terminal Olefin: Allows for a variety of chemical transformations, including oxidation, reduction, metathesis, and addition reactions, enabling the introduction of diverse functional groups.

  • Simple Aliphatic Backbone: Provides a non-aromatic scaffold that can be incorporated into lead compounds to improve physicochemical properties such as solubility and metabolic stability.

Asymmetric Synthesis of (S)-2,3-Dimethyl-5-hexen-3-ol

The enantioselective synthesis of this compound can be achieved through the asymmetric vinylation of a prochiral ketone. The following protocol describes a hypothetical method using a chiral catalyst to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Vinylation of 3-Methyl-2-butanone

This protocol is a representative example based on established methodologies for the asymmetric addition of vinyl nucleophiles to ketones.

Materials:

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Vinylmagnesium bromide (1.0 M in THF)

  • (R,R)-N,N'-Dimethyl-1,2-diphenylethanediamine [(R,R)-DMDPEN]

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous ZnCl₂ (1.1 equivalents) and dissolve in anhydrous THF.

  • Add (R,R)-DMDPEN (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the chiral ligand-metal complex.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.5 equivalents) to the cooled solution and stir for 30 minutes.

  • Add 3-methyl-2-butanone (1.0 equivalent) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched (S)-2,3-dimethyl-5-hexen-3-ol.

Data Presentation: Hypothetical Results of Asymmetric Vinylation

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
15-78128592
25-4088885
310-78109195
410-2069078

Logical Workflow for Asymmetric Synthesis

Asymmetric Synthesis of (S)-2,3-Dimethyl-5-hexen-3-ol cluster_prep Catalyst Preparation cluster_reaction Asymmetric Vinylation cluster_workup Workup and Purification ZnCl2 Anhydrous ZnCl₂ Complex Chiral Zn-Ligand Complex ZnCl2->Complex Ligand (R,R)-DMDPEN Ligand->Complex Reaction Addition Reaction (-78 °C, THF) Complex->Reaction Catalyst Ketone 3-Methyl-2-butanone Ketone->Reaction VinylMgBr Vinylmagnesium Bromide VinylMgBr->Reaction Quench Quench (NH₄Cl) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-2,3-Dimethyl-5-hexen-3-ol Purify->Product

Caption: Workflow for the asymmetric synthesis of (S)-2,3-dimethyl-5-hexen-3-ol.

Application in the Synthesis of Chiral Tetrahydrofurans

The terminal olefin of this compound can be oxidatively cleaved to an aldehyde, which can then undergo intramolecular cyclization to form a substituted tetrahydrofuran, a common scaffold in natural products and pharmaceuticals.

Experimental Protocol: Oxidative Cyclization to a Dihydrofuran Intermediate

This protocol outlines a hypothetical two-step sequence involving ozonolysis followed by an intramolecular reaction.

Materials:

  • (S)-2,3-Dimethyl-5-hexen-3-ol

  • Dichloromethane (DCM), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2,3-dimethyl-5-hexen-3-ol (1.0 equivalent) in anhydrous DCM and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon to remove excess ozone.

  • Add dimethyl sulfide (2.0 equivalents) and allow the mixture to warm to room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydroxy-aldehyde.

  • Dissolve the crude intermediate in anhydrous DCM and add a catalytic amount of p-TsOH (0.1 equivalents).

  • Stir at room temperature and monitor the formation of the cyclic product by GC-MS.

  • Upon completion, quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the chiral dihydrofuran product.

Data Presentation: Hypothetical Results of Oxidative Cyclization

StepReagentsTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
OzonolysisO₃, DMS-78 to RT1295 (crude)N/A
Cyclizationp-TsOHRT48895:5

Logical Workflow for Dihydrofuran Synthesis

Synthesis of a Chiral Dihydrofuran cluster_ozonolysis Oxidative Cleavage cluster_cyclization Intramolecular Cyclization StartingMaterial (S)-2,3-Dimethyl-5-hexen-3-ol Ozonolysis 1. O₃, DCM, -78 °C 2. DMS StartingMaterial->Ozonolysis Intermediate Hydroxy-aldehyde Intermediate Ozonolysis->Intermediate Cyclization p-TsOH (cat.), DCM Intermediate->Cyclization Product Chiral Dihydrofuran Cyclization->Product

Caption: Workflow for the synthesis of a chiral dihydrofuran derivative.

Further Synthetic Applications

The chiral nature and bifunctionality of this compound open up numerous possibilities for its use in drug development and complex molecule synthesis:

  • Asymmetric Epoxidation: The terminal alkene can undergo Sharpless asymmetric epoxidation to introduce another stereocenter with high control, leading to valuable epoxy-alcohol intermediates.

  • Ring-Closing Metathesis (RCM): After esterification of the hydroxyl group with an acrylic acid derivative, RCM can be employed to construct chiral cyclic ethers or lactones.

  • Hydroboration-Oxidation: This reaction would lead to a chiral diol, which could be a precursor for chiral ligands or other complex structures.

  • Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or other unsaturated moieties.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Organometallic reagents such as vinylmagnesium bromide are highly reactive and should be handled with care under an inert atmosphere.

  • Ozone is toxic and should be handled with appropriate safety measures.

These notes and protocols are intended to serve as a guide for the potential applications of this compound as a chiral building block. The experimental conditions may require optimization for specific substrates and scales.

Application of 2,3-Dimethyl-5-hexen-3-ol in Asymmetric Catalysis: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct literature on the use of 2,3-Dimethyl-5-hexen-3-ol in asymmetric catalysis prevents the creation of application notes based on existing experimental data. The following content is a theoretical exploration of its potential applications based on its chemical structure and general principles of asymmetric catalysis.

This compound, a chiral tertiary allylic alcohol, possesses structural features that suggest its potential utility in asymmetric catalysis, primarily as a chiral auxiliary or a precursor to chiral ligands. Its stereogenic center, bearing a hydroxyl group, can be exploited to induce stereoselectivity in chemical transformations. This document outlines hypothetical application notes and protocols for its use, aimed at researchers, scientists, and drug development professionals.

Hypothetical Application Notes

As a Chiral Auxiliary in Diastereoselective Reactions

The hydroxyl group of this compound can be tethered to a prochiral substrate, forming a chiral derivative. The steric bulk and conformational rigidity imposed by the auxiliary can then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective reaction.

Potential Applications:

  • Asymmetric Aldol Reactions: The auxiliary can be attached to a ketone or an aldehyde to form a chiral enolate or enamine, which can then react with an aldehyde to yield a chiral aldol product with high diastereoselectivity.

  • Asymmetric Diels-Alder Reactions: Acrylate or other dienophile moieties can be esterified with this compound. The resulting chiral dienophile can then undergo a Diels-Alder reaction with a diene to produce a chiral cycloadduct.

  • Asymmetric Alkylation: The auxiliary can be used to control the stereoselective alkylation of enolates derived from carboxylic acid esters or amides.

Workflow for Chiral Auxiliary Application:

G cluster_0 Synthesis and Application of Chiral Auxiliary start Prochiral Substrate couple Coupling Reaction (e.g., Esterification) start->couple aux This compound (Chiral Auxiliary) aux->couple chiral_sub Chiral Substrate-Auxiliary Adduct couple->chiral_sub diastereo Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) chiral_sub->diastereo diastereo_prod Diastereomeric Product Mixture diastereo->diastereo_prod cleavage Cleavage of Auxiliary diastereo_prod->cleavage chiral_prod Enantiomerically Enriched Product cleavage->chiral_prod recycle Auxiliary Recovery and Recycling cleavage->recycle

Caption: Workflow for the use of this compound as a chiral auxiliary.

As a Precursor to Chiral Ligands

The vinyl group of this compound offers a handle for further functionalization to synthesize novel chiral ligands for transition metal-catalyzed asymmetric reactions.

Potential Ligand Synthesis Strategies:

  • Hydroformylation/Hydrocyanation: Introduction of a formyl or cyano group, followed by conversion to a phosphine or amine, can lead to P- or N-containing chiral ligands.

  • Heck Reaction: Arylation of the double bond can introduce aromatic moieties that can be further functionalized.

  • Epoxidation and Ring-Opening: Asymmetric epoxidation of the double bond followed by regioselective ring-opening can generate chiral diols or amino alcohols, which are valuable ligand scaffolds.

Workflow for Chiral Ligand Synthesis:

G cluster_0 Synthesis of Chiral Ligands start This compound func FunctionalizationofVinylGroup (e.g., Hydroformylation, Epoxidation) start->func intermediate Functionalized Intermediate func->intermediate ligand_synth Introduction of Coordinating Group (e.g., Phosphine, Amine) intermediate->ligand_synth ligand Chiral Ligand ligand_synth->ligand complexation Complexation with Metal Precursor ligand->complexation catalyst Chiral Metal Catalyst complexation->catalyst asym_reac Asymmetric Catalytic Reaction catalyst->asym_reac product Enantiomerically Enriched Product asym_reac->product

Caption: Proposed pathway for synthesizing chiral ligands from this compound.

Hypothetical Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an Ester using this compound as a Chiral Auxiliary

This protocol describes a hypothetical procedure for the diastereoselective alkylation of a propionate ester.

Materials:

  • (R)- or (S)-2,3-Dimethyl-5-hexen-3-ol

  • Propionyl chloride

  • Pyridine

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Esterification: To a solution of this compound (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous diethyl ether at 0 °C, add propionyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with diethyl ether, wash with brine, and dry over magnesium sulfate. Purify by column chromatography to obtain the chiral propionate ester.

  • Enolate Formation and Alkylation: To a solution of the chiral ester (1.0 equiv.) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 equiv.) dropwise. Stir for 1 hour at -78 °C. Add benzyl bromide (1.2 equiv.) and continue stirring for 4 hours at -78 °C.

  • Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over magnesium sulfate and concentrate in vacuo. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

  • Auxiliary Cleavage: The alkylated ester can be hydrolyzed (e.g., using LiOH in THF/water) to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Data Presentation (Hypothetical):

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide90:1085
2Methyl iodide85:1592
3Allyl bromide88:1280
Protocol 2: Synthesis of a Chiral Phosphine Ligand Precursor

This protocol outlines a hypothetical synthesis of a chiral diol from this compound, which can be a precursor to a phosphine ligand.

Materials:

  • (R)- or (S)-2,3-Dimethyl-5-hexen-3-ol

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Asymmetric Dihydroxylation: To a stirred mixture of AD-mix-β (or AD-mix-α) and methanesulfonamide in tert-butanol and water (1:1) at room temperature, add this compound (1.0 equiv.). Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the chiral triol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis after derivatization.

Data Presentation (Hypothetical):

EntryReagentEnantiomeric Excess (ee) (%)Yield (%)
1AD-mix-β9588
2AD-mix-α9485

Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes only. Experimental validation is required to establish the actual feasibility, efficacy, and optimal conditions for these proposed applications. Researchers should exercise standard laboratory safety precautions when handling all chemicals.

"potential pharmaceutical applications of 2,3-Dimethyl-5-hexen-3-ol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2,3-Dimethyl-5-hexen-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential pharmaceutical applications of this compound and its derivatives, based on the known biological activities of structurally related tertiary allylic alcohols and terpenoids. The protocols outlined below are generalized methodologies for assessing these potential activities.

Potential Pharmaceutical Applications

While direct studies on the pharmaceutical applications of this compound are limited, the structural motif of a tertiary allylic alcohol is present in various bioactive natural products. Based on analogy to similar compounds, such as lavandulol and other terpenoids, derivatives of this compound are proposed to have potential applications in the following areas:

  • Anticancer Activity: Many terpenoids and unsaturated alcohols have demonstrated cytotoxic effects against various cancer cell lines. The reactive allylic alcohol moiety could potentially interact with cellular macromolecules, leading to apoptosis or cell cycle arrest.

  • Neuroprotective Effects: Certain alcohols, including aromatic and terpenoid alcohols, have shown neuroprotective properties against oxidative stress-induced neuronal cell death. Derivatives of this compound may act as antioxidants or modulators of signaling pathways involved in neuronal survival.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a representative derivative, "Derivative A," to illustrate the expected format for reporting biological activity. This data is not based on experimental results for this compound derivatives but is representative of values seen for structurally similar bioactive compounds.

Table 1: Anticancer Activity of Derivative A (Hypothetical Data)

Cancer Cell LineAssay TypeIC50 (µM)
Pancreatic (Panc-1)MTT Assay15.5
Breast (MCF-7)MTT Assay25.2
Lung (A549)MTT Assay38.7
Colon (HCT116)MTT Assay21.9

Table 2: Neuroprotective Activity of Derivative A (Hypothetical Data)

Neurotoxicity ModelAssay TypeEC50 (µM)
Glutamate-induced toxicity in HT22 cellsCell Viability8.3
H₂O₂-induced oxidative stress in SH-SY5Y cellsROS Scavenging12.1

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the Grignard reaction.

Protocol: Grignard Synthesis of a this compound Derivative

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of an appropriate alkyl or aryl halide (e.g., bromobenzene for a phenyl derivative) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring.

    • The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • In a separate flame-dried flask, dissolve 3-methyl-5-hexen-2-one in anhydrous diethyl ether or THF.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the stirred ketone solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Activity Assessment

This protocol describes a method to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line.

Protocol: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Cell Seeding:

    • Seed neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at an appropriate density in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test derivative in the culture medium.

    • Remove the medium and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate the cells with the test compound for 1-2 hours.

  • Induction of Neurotoxicity:

    • Prepare a stock solution of glutamate in sterile water or PBS.

    • Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Include a control group with no glutamate and a group with glutamate but no test compound.

    • Incubate the plate for 24 hours.

  • Assessment of Cell Viability:

    • Assess cell viability using the MTT assay as described in section 3.2 or another suitable viability assay (e.g., LDH release assay for membrane integrity).

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only treated cells.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway through which a this compound derivative might induce apoptosis in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Derivative Derivative ROS ROS Derivative->ROS Induces JNK_Pathway JNK Pathway ROS->JNK_Pathway Activates Bax Bax JNK_Pathway->Bax Activates Bcl2 Bcl-2 JNK_Pathway->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c Inhibits Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Apoptosis Apoptosis Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway for a this compound derivative.

Experimental Workflow for Anticancer Drug Screening

The diagram below outlines the general workflow for screening potential anticancer compounds.

experimental_workflow start Start synthesis Synthesis & Purification of Derivatives start->synthesis mtt_assay MTT Cytotoxicity Assay synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay dose_response Dose-Response Curve & IC50 Determination mtt_assay->dose_response mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assay) dose_response->mechanism_study end End mechanism_study->end

Caption: General experimental workflow for anticancer screening.

Logical Relationship for Neuroprotection

This diagram illustrates the logical flow of events in the proposed neuroprotective action of a this compound derivative.

neuroprotection_logic neurotoxin Neurotoxin (e.g., Glutamate) oxidative_stress Oxidative Stress (Increased ROS) neurotoxin->oxidative_stress Leads to neuronal_damage Neuronal Damage & Cell Death oxidative_stress->neuronal_damage Causes derivative This compound Derivative antioxidant_pathway Activation of Antioxidant Pathways derivative->antioxidant_pathway Promotes antioxidant_pathway->oxidative_stress Reduces neuronal_survival Neuronal Survival antioxidant_pathway->neuronal_survival Promotes

Caption: Logical flow of the proposed neuroprotective mechanism.

Troubleshooting & Optimization

"preventing dehydration of 2,3-Dimethyl-5-hexen-3-ol during workup"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Organic Synthesis Division

Topic: Preventing Dehydration of 2,3-Dimethyl-5-hexen-3-ol During Workup

This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of this compound during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehydration during workup?

A1: this compound is a tertiary allylic alcohol. Tertiary alcohols are susceptible to dehydration, especially under acidic conditions, because they can form a stable tertiary carbocation intermediate.[1][2] The dehydration process is an elimination reaction (typically E1 mechanism) where the hydroxyl group (-OH) and a hydrogen atom from an adjacent carbon are removed to form an alkene and water.[1][3][4][5]

Q2: What are the primary products of this compound dehydration?

A2: The dehydration of this compound can lead to a mixture of isomeric dienes. The major products are typically the most substituted and therefore most stable alkenes, in accordance with Zaitsev's rule. Possible products include 2,3-dimethyl-1,3-hexadiene and 2,3-dimethyl-2,4-hexadiene.

Q3: What specific workup conditions should I avoid to prevent dehydration?

A3: To prevent the dehydration of this compound, you should strictly avoid:

  • Acidic Quenches: Avoid quenching your reaction with acidic solutions (e.g., HCl, H₂SO₄, NH₄Cl). Even mildly acidic water can promote dehydration.

  • High Temperatures: Avoid heating the reaction mixture during or after the quench. All workup steps should be performed at or below room temperature, preferably at 0 °C.

  • Prolonged Exposure to Solvents: Minimize the time the product is in solution, as this can provide opportunities for side reactions.

  • Acidic Drying Agents: Do not use acidic drying agents. Opt for neutral alternatives like anhydrous Na₂SO₄ or MgSO₄.

Q4: How can I detect if dehydration has occurred?

A4: Dehydration can be detected by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the alkene region (typically 5-7 ppm for ¹H NMR) and the disappearance or reduction of the alcohol's characteristic -OH peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The presence of one or more new peaks with a lower retention time and a molecular weight corresponding to the dehydrated product (C₈H₁₄, MW: 110.20 g/mol ), compared to the starting alcohol (C₈H₁₆O, MW: 128.21 g/mol ).[6]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) and the appearance of C=C stretching peaks (around 1600-1680 cm⁻¹).

Troubleshooting Guide

This guide addresses the common problem of product loss due to dehydration and provides solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound and presence of unknown alkene impurities. 1. Acidic Workup Conditions: The reaction was quenched with an acidic solution, or residual acid catalyst was present.1. Use a Basic or Neutral Quench: Quench the reaction mixture by slowly adding it to a cold (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution with vigorous stirring. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).
2. High Temperature During Workup: The workup was performed at room temperature or with heating.2. Maintain Low Temperatures: Perform all workup steps (quench, extractions, washes) in an ice bath to minimize the rate of the dehydration reaction.
3. Inappropriate Purification Method: Purification via distillation at atmospheric pressure or chromatography on acidic silica gel.3. Mild Purification: If distillation is necessary, perform it under reduced pressure to lower the boiling point. For column chromatography, use deactivated or neutral silica gel (pre-treated with a triethylamine/hexane mixture) or neutral alumina.

Experimental Protocols

Recommended Mild Workup Protocol to Prevent Dehydration

This protocol is designed to isolate this compound while minimizing the risk of acid-catalyzed dehydration.

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath.

  • Reaction Quench: Slowly add the crude reaction mixture to the cold NaHCO₃ solution with vigorous stirring. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution.

    • Brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30-35 °C.

  • Purification (if necessary):

    • Vacuum Distillation: Purify the crude product by distillation under reduced pressure.

    • Column Chromatography: Use a column packed with neutral or deactivated silica gel.

Data Presentation: Comparison of Workup Conditions
Parameter Standard (Harsh) Workup Recommended (Mild) Workup
Quenching Agent Dilute HCl or NH₄Cl (aq)Saturated NaHCO₃ (aq) or Na₂CO₃ (aq)
Temperature Room Temperature (~25 °C) or higher0 °C
pH of Aqueous Layer Acidic (< 7)Neutral to slightly basic (7-8)
Drying Agent AnyAnhydrous Na₂SO₄ or MgSO₄
Expected Outcome Significant dehydration, mixture of productsMinimized dehydration, higher yield of desired alcohol

Visualizations

Logical Workflow for Workup of this compound

G cluster_start Start: Crude Reaction Mixture cluster_workup Workup Decision cluster_acidic Path 1: Harsh Conditions cluster_basic Path 2: Mild Conditions start Crude this compound decision Choose Workup Conditions start->decision acid_quench Acidic Quench (e.g., HCl) High Temperature decision->acid_quench Acidic/Hot base_quench Basic/Neutral Quench (e.g., NaHCO₃) Low Temperature (0 °C) decision->base_quench Basic/Cold dehydration E1 Dehydration Occurs acid_quench->dehydration product_alkene Product: Alkene Mixture dehydration->product_alkene prevention Dehydration Prevented base_quench->prevention product_alcohol Product: this compound prevention->product_alcohol

Caption: Decision workflow for preventing alcohol dehydration during workup.

References

"challenges in the scale-up synthesis of 2,3-Dimethyl-5-hexen-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2,3-Dimethyl-5-hexen-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction of allylmagnesium bromide with 3-methyl-2-butanone, providing potential causes and recommended actions in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Grignard Reagent: Moisture or oxygen in the reaction setup can quench the Grignard reagent. 2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. 3. Initiation Failure: The Grignard reaction may not have initiated.1. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents. 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.
Low Yield 1. Side Reactions: Wurtz coupling of the allyl bromide, enolization of the ketone, and formation of byproducts can reduce the yield. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss during Workup: Emulsion formation during aqueous workup can lead to product loss.1. Add the allyl bromide slowly to the magnesium suspension to minimize coupling. Add the ketone solution dropwise to the Grignard reagent at a low temperature (0-5 °C) to reduce enolization. 2. Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, allow it to stir for a longer period or warm slightly. 3. Use a saturated solution of ammonium chloride for quenching. If an emulsion forms, add a small amount of brine to help break it.
Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction. 2. Hexa-1,5-diene: From Wurtz coupling of allyl bromide. 3. 3-Methyl-2-butanone: Unreacted starting material. 4. Isomeric Alcohols: Potential for rearrangement of the allyl Grignard reagent.1. Ensure the Grignard reagent is in slight excess. 2. This byproduct is volatile and can often be removed during solvent evaporation or purification. 3. Can be removed by careful fractional distillation. 4. While less common with allylmagnesium bromide, it's a possibility. Purification by fractional distillation or chromatography may be necessary.
Runaway Reaction 1. Exothermic Reaction: The Grignard reaction is highly exothermic. 2. Rapid Addition of Reagents: Adding the allyl bromide or ketone too quickly can lead to a rapid increase in temperature.1. Use a well-controlled cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired reaction temperature. 2. Add reagents dropwise using an addition funnel to control the rate of reaction and heat generation. Monitor the internal temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful scale-up of the this compound synthesis?

A1: The most critical factor is the rigorous exclusion of moisture and oxygen from the reaction system. Grignard reagents are extremely sensitive to protic sources and will be rapidly quenched, leading to a significant drop in yield or complete reaction failure. On a larger scale, ensuring a completely inert atmosphere and using anhydrous solvents and reagents is paramount.

Q2: How can I be sure that my Grignard reagent has formed and is active?

A2: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. To confirm its activity and determine its concentration, a titration method can be used. A common method involves titrating an aliquot of the Grignard solution against a known concentration of a non-nucleophilic base, such as sec-butanol, using an indicator like 1,10-phenanthroline.

Q3: What are the primary side reactions to be aware of in this synthesis?

A3: The main side reactions are:

  • Wurtz Coupling: The reaction of allyl bromide with the Grignard reagent or magnesium to form hexa-1,5-diene. This can be minimized by slow addition of the allyl bromide and using a slight excess of magnesium.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3-methyl-2-butanone. This regenerates the ketone upon workup and reduces the yield of the desired alcohol. Low reaction temperatures and slow addition of the ketone help to minimize this.

Q4: What is the best method for purifying the final product?

A4: Due to the relatively low boiling point of this compound and potential for azeotrope formation with water, fractional distillation under reduced pressure is the recommended method for purification on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount (for 0.5 mol scale) Density (g/mL) Volume (mL)
Magnesium Turnings24.311.113.4 g--
Allyl Bromide120.981.060.5 g1.39843.3
3-Methyl-2-butanone86.131.043.1 g0.81253.1
Anhydrous Diethyl Ether74.12-~500 mL0.713-

Table 2: Expected Yields and Purity

Parameter Expected Value Notes
Theoretical Yield 64.1 g (for 0.5 mol scale)Based on the limiting reagent (allyl bromide).
Typical Experimental Yield 70-85%Highly dependent on reaction conditions and scale.
Purity after Distillation >95%Purity can be assessed by GC-MS or NMR.

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.

  • Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve allyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Initiation: Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, greyish color.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will form a white precipitate of magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation at low temperature and pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Pathway allyl_bromide Allyl Bromide grignard Allylmagnesium Bromide allyl_bromide->grignard magnesium Magnesium magnesium->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone 3-Methyl-2-butanone ketone->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (NH4Cl) workup->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_impurities Impurities Present? check_yield->check_impurities No troubleshoot_yield Troubleshoot Yield: - Check for moisture - Verify Grignard activity - Optimize reaction time/temp check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Optimize distillation - Consider chromatography check_impurities->troubleshoot_purity Yes success Successful Synthesis check_impurities->success No troubleshoot_yield->start troubleshoot_purity->start

Caption: A logical workflow for troubleshooting the synthesis.

Technical Support Center: Minimizing Impurities in the Synthesis of Tertiary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tertiary allylic alcohols, particularly via Grignard reactions with α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of tertiary allylic alcohols via Grignard reaction?

A1: The primary impurities encountered are typically 1,4-addition products (saturated ketones), unreacted starting material (enones), and byproducts from Wurtz coupling. The formation of these impurities is highly dependent on reaction conditions.

Q2: How does the choice of Grignard reagent and substrate affect the purity of the tertiary allylic alcohol?

A2: The structure of both the Grignard reagent and the α,β-unsaturated ketone significantly influences the ratio of 1,2-addition (desired product) to 1,4-addition (impurity). Sterically hindered ketones and bulky Grignard reagents tend to favor the desired 1,2-addition.

Q3: What is the role of the solvent in minimizing impurities?

A3: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are commonly used. 2-MeTHF has been shown to suppress Wurtz coupling byproducts more effectively than THF in certain reactions.[1] Solvents must be anhydrous and oxygen-free to prevent quenching of the Grignard reagent.[2]

Q4: Can additives be used to improve the selectivity for the desired tertiary allylic alcohol?

A4: Yes, the use of cerium(III) chloride (CeCl₃) can significantly enhance 1,2-selectivity in reactions that are otherwise prone to 1,4-addition.[3] This is often referred to as the Luche reduction when used with sodium borohydride, but the principle of enhancing carbonyl reactivity applies to Grignard additions as well.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of tertiary allylic alcohols.

Problem 1: Low yield of the desired tertiary allylic alcohol with significant unreacted starting material.

Possible Cause Troubleshooting Suggestion
Inactive Magnesium: Use fresh, shiny magnesium turnings. If the reaction is difficult to initiate, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
Wet or Impure Reagents/Solvent: Ensure all glassware is rigorously dried. Use anhydrous, oxygen-free ethereal solvents.[2] Reagents should be free of water and oxygen. Consider drying additives like LiCl under vacuum with heat.[2]
Insufficient Grignard Reagent: Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry is used.
Low Reaction Temperature: While low temperatures often favor 1,2-addition, excessively low temperatures may slow the reaction rate significantly. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance.

Problem 2: Significant formation of the 1,4-addition byproduct (saturated ketone).

Possible Cause Troubleshooting Suggestion
High Reaction Temperature: Maintain a low reaction temperature, typically -78 °C, during the addition of the Grignard reagent to the enone.[3]
"Soft" Grignard Reagent Characteristics: The use of copper(I) salts can favor 1,4-addition. Ensure your reaction is free from copper contamination if 1,2-addition is the desired outcome.[3]
Reaction Kinetics: The 1,2-addition is often kinetically favored at lower temperatures, while the 1,4-addition can be the thermodynamic product. Running the reaction at a low temperature for a sufficient duration is key.
Lack of Chelation Control: For substrates where chelation can direct the nucleophilic attack, the choice of solvent can be crucial. In some cases, the addition of CeCl₃ can promote 1,2-addition.[3]

Problem 3: Presence of Wurtz coupling byproducts.

Possible Cause Troubleshooting Suggestion
High Local Concentration of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to minimize the coupling of two alkyl groups.[3]
Solvent Effects: Consider using 2-MeTHF as a solvent, as it has been shown to suppress the formation of Wurtz byproducts compared to THF.[1]

Quantitative Data Summary

The following table summarizes the influence of various reaction parameters on the product distribution in the synthesis of tertiary allylic alcohols.

Parameter Condition Effect on 1,2-Addition (Desired Product) Effect on 1,4-Addition (Impurity)
Temperature Low (-78 °C)FavoredDisfavored
High (Room Temp.)DisfavoredFavored
Additive CeCl₃Enhanced SelectivitySuppressed
Cu(I) SaltsDisfavoredFavored
Solvent THFStandardVaries with substrate
2-MeTHFCan improve selectivity and reduce byproductsVaries with substrate

Experimental Protocols

Protocol: Synthesis of a Tertiary Allylic Alcohol via Grignard Reaction with an α,β-Unsaturated Ketone

Objective: To synthesize a tertiary allylic alcohol with high purity by minimizing the formation of the 1,4-addition byproduct.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Alkyl or aryl halide

  • α,β-Unsaturated ketone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.

    • Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to the α,β-Unsaturated Ketone:

    • In a separate flame-dried flask, dissolve the α,β-unsaturated ketone in anhydrous diethyl ether or THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.[3]

    • Slowly add the prepared Grignard reagent to the ketone solution dropwise via a cannula or dropping funnel over 30 minutes.[3]

    • Maintain the temperature at -78 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.[3]

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at -78 °C.[3]

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the pure tertiary allylic alcohol.

Visual Guides

G start Start: Prepare Anhydrous Setup grignard_prep Prepare Grignard Reagent (Slow Alkyl Halide Addition) start->grignard_prep ketone_prep Prepare Enone Solution in Anhydrous Solvent start->ketone_prep reaction Slowly Add Grignard to Enone at -78°C grignard_prep->reaction ketone_prep->reaction quench Quench with Sat. NH4Cl at -78°C reaction->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end End: Pure Tertiary Allylic Alcohol purify->end

Caption: General workflow for synthesizing tertiary allylic alcohols.

G start Problem: Impurities Detected check_byproduct Identify Primary Impurity (e.g., via NMR, GC-MS) start->check_byproduct is_1_4 Is it the 1,4-addition product? check_byproduct->is_1_4 lower_temp Solution: - Lower reaction temp to -78°C - Add CeCl3 is_1_4->lower_temp Yes is_sm Is it unreacted starting material? is_1_4->is_sm No end Re-run Experiment & Analyze lower_temp->end check_reagents Solution: - Use fresh/activated Mg - Ensure anhydrous conditions - Titrate Grignard is_sm->check_reagents Yes is_wurtz Is it a Wurtz coupling product? is_sm->is_wurtz No check_reagents->end slow_addition Solution: - Slow addition of alkyl halide - Consider 2-MeTHF solvent is_wurtz->slow_addition Yes slow_addition->end

Caption: Troubleshooting decision tree for impurity identification.

References

"troubleshooting low yield in the synthesis of 2,3-Dimethyl-5-hexen-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-Dimethyl-5-hexen-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis for this compound is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide (typically allylmagnesium bromide) to methyl isopropyl ketone (3-methyl-2-butanone).[1][2][3]

Q2: My Grignard reaction for this compound is consistently resulting in a low yield. What are the most common reasons for this?

Low yields in this Grignard synthesis are frequently due to a few key factors:

  • Presence of Moisture: Grignard reagents are highly sensitive to water and protic solvents (like alcohols), which will quench the reagent.[4]

  • Poor Quality of Reagents: The magnesium turnings may be oxidized, and the solvent must be anhydrous.

  • Side Reactions: Several side reactions can compete with the desired alcohol formation, such as enolization of the ketone and Wurtz coupling of the Grignard reagent.[4]

  • Improper Reaction Temperature: The reaction temperature can significantly influence the prevalence of side reactions.[4]

  • Inefficient Work-up: Improper quenching and extraction techniques can lead to product loss.[4]

Q3: How can I tell if my Grignard reagent has formed successfully?

Successful formation of the Grignard reagent is often indicated by a few observations. The reaction mixture may become cloudy and you might see some bubbling. As the reaction proceeds and the magnesium is consumed, the solution may become clearer.

Troubleshooting Guide

Issue 1: The reaction fails to initiate.

Q: I've combined my allyl bromide and magnesium turnings in ether, but the reaction won't start. What should I do?

A: Failure to initiate is a common issue. Here are several troubleshooting steps:

  • Activate the Magnesium: If the magnesium turnings appear dull, they can be activated by gently crushing them to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to initiate the reaction.[4]

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use to remove any trace amounts of water.[4] The solvent (diethyl ether or THF) must be anhydrous.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction.

Issue 2: Low yield with recovery of starting material (methyl isopropyl ketone).

Q: After work-up, I've recovered a significant amount of my starting ketone. Why didn't it react?

A: This indicates that the Grignard reagent was either not present in sufficient quantity or was unable to react with the ketone.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-protons on the methyl isopropyl ketone, forming an enolate. This is more likely with sterically hindered ketones.[3][4] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]

  • Insufficient Grignard Reagent: Your Grignard reagent may have been quenched by moisture or atmospheric water. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of significant byproducts.

Q: I have a low yield of my desired alcohol, but I've isolated other compounds. What could they be?

A: Several side reactions can lead to the formation of byproducts:

  • Wurtz Coupling Product (1,5-Hexadiene): The allylmagnesium bromide can couple with unreacted allyl bromide. To avoid this, ensure a moderate reaction temperature and efficient stirring during the formation of the Grignard reagent.[4]

  • Reduction Product (2,3-Dimethyl-5-hexen-2-ol): With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[4]

  • Products from Reaction with CO2: If the reaction is not properly protected from the air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.

Data Presentation

Table 1: Recommended Reaction Conditions for the Synthesis of this compound

ParameterRecommended ConditionRationale
Temperature
Grignard FormationGentle refluxTo ensure a steady reaction rate without excessive side reactions.
Ketone Addition0 °C initially, then warm to room temperatureTo control the initial exothermic reaction and then allow the reaction to go to completion.[4]
Solvent Anhydrous Diethyl Ether or THFGrignard reagents are stable in these aprotic, non-polar solvents.
Atmosphere Inert (Nitrogen or Argon)To prevent the Grignard reagent from reacting with atmospheric moisture and CO2.
Work-up Solution Saturated aqueous ammonium chlorideTo quench the reaction and protonate the alkoxide intermediate without causing unwanted side reactions.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

1. Preparation of the Grignard Reagent (Allylmagnesium Bromide):

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  • Add fresh magnesium turnings to the flask.
  • Add a small volume of anhydrous diethyl ether to cover the magnesium.
  • In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
  • Add a small amount of the allyl bromide solution to the magnesium. If the reaction does not start, add a small iodine crystal.
  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

2. Reaction with Methyl Isopropyl Ketone:

  • Cool the Grignard reagent solution in an ice bath.
  • Prepare a solution of methyl isopropyl ketone in anhydrous diethyl ether in the dropping funnel.
  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.
  • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]
  • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
  • Extract the aqueous layer with diethyl ether.
  • Combine the organic layers and wash with brine.
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
  • Purify the crude this compound by distillation.

Visualizations

Synthesis_Pathway AllylBromide Allyl Bromide Grignard Allylmagnesium Bromide AllylBromide->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Ketone Methyl Isopropyl Ketone Ketone->Intermediate Nucleophilic Addition Product This compound Intermediate->Product Protonation Workup Aqueous Work-up (e.g., NH4Cl) Workup->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckInitiation Did the Grignard reaction initiate? Start->CheckInitiation ActivateMg Activate Mg with I2 or 1,2-dibromoethane. Ensure anhydrous conditions. CheckInitiation->ActivateMg No CheckKetoneRecovery High recovery of starting ketone? CheckInitiation->CheckKetoneRecovery Yes ActivateMg->Start Retry Synthesis MinimizeEnolization Slowly add ketone at 0 °C. Ensure sufficient Grignard reagent. CheckKetoneRecovery->MinimizeEnolization Yes CheckByproducts Significant byproducts observed? CheckKetoneRecovery->CheckByproducts No MinimizeEnolization->Start Retry Synthesis OptimizeConditions Control temperature during Grignard formation. Use inert atmosphere. CheckByproducts->OptimizeConditions Yes ImproveWorkup Review work-up and purification procedures. CheckByproducts->ImproveWorkup No OptimizeConditions->Start Retry Synthesis

Caption: Troubleshooting workflow for low yield synthesis.

References

"removing unreacted starting materials from 2,3-Dimethyl-5-hexen-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 2,3-Dimethyl-5-hexen-3-ol, a tertiary alcohol typically synthesized via a Grignard reaction between an isopropyl Grignard reagent and methyl vinyl ketone.

Troubleshooting Guide

Problem: Low Yield or Presence of Multiple Spots on TLC After Work-up

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate after the reaction work-up indicates an incomplete reaction or the formation of side products. This guide will help you identify and resolve common issues.

dot

Troubleshooting_Grignard start Multiple Spots on TLC check_sm Unreacted Starting Material Present? start->check_sm side_products Side Products Present? check_sm->side_products No unreacted_ketone Unreacted Methyl Vinyl Ketone check_sm->unreacted_ketone Yes unreacted_grignard Unreacted Grignard Reagent byproducts side_products->unreacted_grignard Yes product_spot Desired Product: This compound side_products->product_spot No, other spots solution_ketone Solution: - Optimize reaction time/temp - Use excess Grignard - Purify via distillation unreacted_ketone->solution_ketone solution_grignard Solution: - Proper quenching - Aqueous workup unreacted_grignard->solution_grignard solution_side_products Solution: - Control temperature - Slow addition of ketone - Consider 1,4-addition byproducts product_spot->solution_side_products

Caption: Troubleshooting logic for identifying and addressing impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted methyl vinyl ketone from my product?

A1: Unreacted methyl vinyl ketone can be removed by fractional distillation. Due to the significant difference in boiling points between methyl vinyl ketone and this compound, a carefully performed fractional distillation should effectively separate the two compounds.

Q2: What is the best way to remove residual Grignard reagent and magnesium salts?

A2: The unreacted Grignard reagent is typically "quenched" by the slow addition of the reaction mixture to a cold aqueous acid solution (e.g., dilute HCl or H₂SO₄) or a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide product and converts the unreacted Grignard reagent into gaseous propane and water-soluble magnesium salts. Subsequent extraction with an organic solvent (like diethyl ether or ethyl acetate) followed by washing the organic layer with brine will remove the magnesium salts.

Q3: I see a byproduct with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?

A3: A common byproduct in the Grignard reaction with α,β-unsaturated ketones like methyl vinyl ketone is the 1,4-conjugate addition product. In this case, it would be 4,5-dimethyl-2-hexanone. Since this ketone will have a different boiling point from your tertiary alcohol product, careful fractional distillation is the recommended method for separation.

Q4: How can I monitor the purity of my product during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude reaction mixture, the organic extract, and fractions from your distillation on a TLC plate, you can visualize the separation of your desired product from starting materials and byproducts. Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
Starting Material
Methyl Vinyl KetoneC₄H₆O70.0981.4Soluble in water and polar organic solvents.
Isopropylmagnesium BromideC₃H₇BrMg147.30(Typically used as a solution)Reacts violently with water. Soluble in ethers.
Product
This compoundC₈H₁₆O128.21~150-160 (Estimated)Likely sparingly soluble in water, soluble in organic solvents.

Experimental Protocols

Protocol 1: Quenching and Aqueous Work-up

This protocol is designed to neutralize unreacted Grignard reagent and separate the crude product from water-soluble impurities.

dot

Quenching_Workflow start Grignard Reaction Mixture quench Slowly add to cold saturated aq. NH4Cl start->quench extract Extract with Diethyl Ether (repeat 3x) quench->extract combine Combine Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over anhydrous Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end Crude this compound concentrate->end

Caption: Experimental workflow for the quenching and extraction of the crude product.

Methodology:

  • Prepare a beaker with a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). The volume should be roughly equal to the volume of the reaction mixture.

  • Slowly and carefully, with continuous stirring, add the Grignard reaction mixture to the cold NH₄Cl solution. The addition should be dropwise to control the exothermic reaction.

  • Once the addition is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (or another suitable organic solvent).

  • Separate the organic layer. Repeat the extraction of the aqueous layer two more times with fresh diethyl ether.

  • Combine all the organic extracts.

  • Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of the crude product to remove unreacted starting materials and byproducts.

Methodology:

  • Set up a fractional distillation apparatus. A short Vigreux column is recommended.

  • Transfer the crude this compound to the distillation flask. Add a few boiling chips.

  • Slowly heat the distillation flask.

  • Collect the first fraction, which will primarily be any remaining low-boiling solvent and unreacted methyl vinyl ketone (boiling point ~81 °C).

  • As the temperature of the distillate begins to rise, change the receiving flask.

  • Collect the fraction that distills at a stable temperature, which should be the desired this compound (estimated boiling point ~150-160 °C).

  • Monitor the purity of the collected fractions using TLC or GC.

  • Stop the distillation before the flask goes to dryness.

Validation & Comparative

A Comparative Analysis of 2,3-Dimethyl-5-hexen-3-ol and Its Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the nuanced NMR spectral differences between 2,3-Dimethyl-5-hexen-3-ol and its structural isomers. This document provides a comparative analysis of their ¹H and ¹³C NMR spectra, supported by detailed experimental protocols and structural elucidations.

Introduction

This compound is a tertiary alcohol with a terminal double bond, a structure that gives rise to several constitutional isomers with the same molecular formula (C₈H₁₆O). The subtle variations in the arrangement of methyl groups and the position of the hydroxyl group and the double bond lead to distinct chemical environments for the constituent protons and carbon atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these isomers. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its key isomers: 2,2-Dimethyl-5-hexen-3-ol, 2,5-Dimethyl-5-hexen-3-ol, and 2,3-Dimethyl-5-hexen-2-ol. Understanding these spectral differences is crucial for synthetic chemists, quality control analysts, and researchers in drug discovery and development for accurate identification and characterization of these compounds.

Experimental Protocols

A standardized protocol is essential for the reproducible acquisition of high-quality NMR spectra. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of the aforementioned alkenols.

Sample Preparation:

  • Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Spectral Width: 16 ppm

  • Data Processing: Fourier transformation was applied to the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer

  • Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Spectral Width: 220 ppm

  • Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the CDCl₃ solvent signal (δ = 77.16 ppm).

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers. The distinct chemical shifts, multiplicities, and coupling constants are direct consequences of their unique molecular structures.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1 (CH₃-C2)~0.9d~7.0
H1' (CH₃-C3)~1.1s-
H2~1.8m-
H4~2.2d~7.0
H5~5.8m-
H6 (CH₂=)~5.0m-
OHvariables-
2,2-Dimethyl-5-hexen-3-ol H1 (t-butyl)~0.9s-
H4~2.2m-
H5~5.8m-
H6 (CH₂=)~5.0m-
H3~3.4t~6.0
OHvariables-
2,5-Dimethyl-5-hexen-3-ol H1 (CH₃-C2)~0.9d~7.0
H2~1.8m-
H4~2.1m-
H6 (CH₃-C5)~1.7s-
H6' (CH₂=)~4.8s-
H3~3.7m-
OHvariables-
2,3-Dimethyl-5-hexen-2-ol H1 (CH₃-C2)~1.1s-
H1' (CH₃-C3)~0.9d~7.0
H3~1.6m-
H4~2.1m-
H5~5.8m-
H6 (CH₂=)~5.0m-
OHvariables-

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the specific experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C1 (CH₃-C2)~17
C1' (CH₃-C3)~25
C2~38
C3~75
C4~45
C5~135
C6~118
Other CH₃~16
2,2-Dimethyl-5-hexen-3-ol C1 (t-butyl CH₃)~26
C2~35
C3~80
C4~38
C5~135
C6~117
2,5-Dimethyl-5-hexen-3-ol C1 (CH₃-C2)~18
C2~33
C3~72
C4~48
C5~145
C6 (CH₃-C5)~22
C6' (CH₂=)~112
Other CH₃~17
2,3-Dimethyl-5-hexen-2-ol C1 (CH₃-C2)~27
C2~73
C3~42
C4~38
C5~135
C6~117
Other CH₃~16

Note: The chemical shifts are approximate values.

Structural Isomers and NMR Distinctions

The structural differences between the isomers directly influence their NMR spectra. The following diagram illustrates the connectivity of the isomers and highlights key distinguishing features in their NMR spectra.

G Structural Isomers and Key NMR-Distinguishing Features cluster_main This compound cluster_iso1 2,2-Dimethyl-5-hexen-3-ol cluster_iso2 2,5-Dimethyl-5-hexen-3-ol cluster_iso3 2,3-Dimethyl-5-hexen-2-ol A This compound - Tertiary alcohol - Two distinct methyl signals (doublet and singlet) B 2,2-Dimethyl-5-hexen-3-ol - Secondary alcohol - Characteristic t-butyl singlet in ¹H NMR A->B Positional Isomer C 2,5-Dimethyl-5-hexen-3-ol - Secondary alcohol - Isopropenyl group with two vinylic protons as singlets A->C Positional Isomer D 2,3-Dimethyl-5-hexen-2-ol - Tertiary alcohol - Two methyl singlets attached to the carbinol carbon A->D Positional Isomer

Caption: Isomeric relationships and key NMR features.

Analysis and Interpretation

The key to distinguishing these isomers lies in a careful analysis of the chemical shifts and splitting patterns in the ¹H NMR spectrum, and the number of signals and their chemical shifts in the ¹³C NMR spectrum.

  • This compound : Being a tertiary alcohol, it lacks a proton on the carbinol carbon, resulting in the absence of a signal in the typical 3.5-4.5 ppm region for a CH-OH group. The two methyl groups at positions 2 and 3 are diastereotopic, leading to potentially different chemical shifts. The presence of a methine proton at C2 coupled to the adjacent methyl group gives a characteristic doublet and multiplet.

  • 2,2-Dimethyl-5-hexen-3-ol : The most prominent feature is the singlet for the nine protons of the tert-butyl group in the ¹H NMR spectrum, which is highly shielded. The proton on the carbinol carbon (C3) appears as a triplet due to coupling with the adjacent methylene protons at C4.

  • 2,5-Dimethyl-5-hexen-3-ol : This isomer is distinguished by the signals of the isopropenyl group. The two vinylic protons at C6 are geminal and appear as singlets (or very narrow doublets) around 4.8 ppm. The methyl group attached to the double bond (C5) also gives a characteristic singlet.

  • 2,3-Dimethyl-5-hexen-2-ol : As a tertiary alcohol, it shows two singlets for the two methyl groups attached to the carbinol carbon (C2). The methyl group at C3 is adjacent to a stereocenter and will appear as a doublet.

Conclusion

The NMR spectral data provides a robust and reliable method for the differentiation of this compound from its structural isomers. By carefully analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently identify each isomer. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical industries, enabling accurate structural elucidation and quality assessment of these important organic compounds.

G General Experimental Workflow for NMR Analysis A Sample Weighing (10-20 mg) B Dissolution in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis and Interpretation G->H

Caption: Workflow for NMR spectral acquisition and analysis.

A Comparative Analysis of 2,3-Dimethyl-5-hexen-3-ol and 2,5-Dimethyl-5-hexen-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the structural isomers 2,3-Dimethyl-5-hexen-3-ol and 2,5-Dimethyl-5-hexen-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes their physicochemical properties and outlines a general synthetic and analytical workflow. Due to a lack of direct comparative studies in published literature, this guide focuses on a theoretical comparison based on their molecular structures and provides detailed, plausible experimental protocols for their synthesis and characterization.

Physicochemical Properties

Both this compound and 2,5-Dimethyl-5-hexen-3-ol are tertiary allylic alcohols with the same molecular formula (C₈H₁₆O) and molecular weight (128.21 g/mol ).[1][2][3][4][5][6][7][8] Their structural differences, specifically the placement of the methyl groups relative to the hydroxyl group and the double bond, are expected to influence their reactivity and potentially their biological activity.

PropertyThis compound2,5-Dimethyl-5-hexen-3-ol
IUPAC Name 2,3-dimethylhex-5-en-3-ol[4]2,5-dimethylhex-5-en-3-ol[3]
CAS Number 19550-90-4[4]19550-91-5, 67760-91-2[3]
Molecular Formula C₈H₁₆O[4]C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [4]128.21 g/mol [3]
Structure
alt text
alt text
Predicted XLogP3 2.2[4]2.7[5]
Predicted Boiling Point Not AvailableNot Available
Spectroscopic Data Mass Spectrum available[2][7]Mass Spectrum and IR Spectrum available[3][5][9]

Note: The XLogP3 value, a computed measure of hydrophobicity, is slightly lower for this compound, suggesting it may be marginally more hydrophilic than its isomer.

Structural and Reactivity Comparison

Both compounds are tertiary allylic alcohols, a class of molecules known for their unique reactivity.[9] The allylic nature of the alcohol means the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement allows for the formation of a resonance-stabilized carbocation upon dehydration or in Sₙ1-type reactions, enhancing their reactivity compared to non-allylic tertiary alcohols.[10][11]

The primary difference lies in the steric hindrance around the hydroxyl group and the double bond. In This compound , the hydroxyl group is on a tertiary carbon (C3) which is also substituted with a methyl group and an allyl group. The adjacent carbon (C2) also bears a methyl group. In 2,5-Dimethyl-5-hexen-3-ol , the hydroxyl group is on a tertiary carbon (C3) bonded to an isopropyl group and a substituted allyl group. The steric bulk around the hydroxyl group appears to be greater in 2,5-Dimethyl-5-hexen-3-ol due to the isopropyl group. This could influence the kinetics of reactions involving the hydroxyl group.

G cluster_0 This compound cluster_1 2,5-Dimethyl-5-hexen-3-ol a C1 b C2-CH3 a->b c C3-OH, CH3 b->c d C4 c->d e C5=C d->e f C6 e->f g C1 h C2-CH(CH3)2 g->h i C3-OH h->i j C4 i->j k C5=C(CH3) j->k l C6 k->l

Figure 1. Simplified structural representation.

Experimental Protocols

While no direct comparative experimental data is available for these specific isomers, the following protocols outline established methods for their synthesis and characterization.

Synthesis via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction.[2][3][12][13] This involves the reaction of a ketone with a Grignard reagent.

3.1.1. Synthesis of this compound

This synthesis would involve the reaction of methyl vinyl ketone with isopropylmagnesium bromide.

3.1.2. Synthesis of 2,5-Dimethyl-5-hexen-3-ol

This synthesis would involve the reaction of isobutyraldehyde with isopropenylmagnesium bromide.

G reagents Ketone/Aldehyde + Grignard Reagent (in dry ether or THF) reaction Grignard Addition (Nucleophilic attack on carbonyl carbon) reagents->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Acidic Workup (e.g., aq. NH4Cl or dilute HCl) intermediate->workup product Tertiary Allylic Alcohol workup->product

Figure 2. General workflow for Grignard synthesis.

Detailed Protocol:

  • Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Grignard Reagent Formation (if not commercially available): In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of the corresponding alkyl/alkenyl halide in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Carbonyl Compound: The ketone or aldehyde, dissolved in anhydrous ether or THF, is added dropwise to the stirred Grignard reagent at 0 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred for a specified time at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like these alcohols.

Detailed Protocol:

  • Sample Preparation: A dilute solution of the purified alcohol (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[14]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A polar capillary column (e.g., DB-Wax or equivalent) is suitable for the separation of alcohols.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and characterize the compound. The mass spectra can be compared with libraries such as the NIST database for confirmation.

G sample Alcohol Sample (in volatile solvent) injection GC Injection Port sample->injection separation GC Column (Separation based on boiling point and polarity) injection->separation ionization MS Ion Source (Electron Ionization) separation->ionization analysis Mass Analyzer (Separation of ions by m/z) ionization->analysis detection Detector analysis->detection data Data System (Mass Spectrum) detection->data

Figure 3. Experimental workflow for GC-MS analysis.

Conclusion

While this compound and 2,5-Dimethyl-5-hexen-3-ol share the same chemical formula and functional groups, their structural isomerism, particularly the steric environment around the reactive centers, suggests potential differences in their chemical reactivity and biological properties. The provided synthetic and analytical protocols offer a robust framework for the preparation and characterization of these compounds, which is a prerequisite for any future comparative performance studies. Further research is warranted to elucidate the specific properties of each isomer and to explore their potential applications in fields such as fragrance chemistry, polymer synthesis, or as building blocks in drug discovery.

References

A Comparative Guide to the Reactivity of Tertiary vs. Secondary Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced reactivity of functional groups is a cornerstone of synthetic strategy. Allylic alcohols, prized for their versatile reaction pathways, exist as primary, secondary, and tertiary forms, each with a distinct reactivity profile. This guide provides an objective comparison of the performance of secondary versus tertiary allylic alcohols in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.

Overview of Structural and Electronic Differences

The fundamental difference between secondary and tertiary allylic alcohols lies in the substitution of the carbinol carbon (the carbon atom bonded to the hydroxyl group). A secondary allylic alcohol has one alkyl or aryl substituent on this carbon, in addition to the vinyl group and a hydrogen atom. A tertiary allylic alcohol has two such substituents and no hydrogen atom. This seemingly small structural change has profound implications for the alcohol's reactivity, primarily by influencing steric hindrance and the stability of potential carbocation intermediates.

G cluster_sec Secondary Allylic Alcohol cluster_tert Tertiary Allylic Alcohol s_alc R-CH(OH)-CH=CH-R' t_alc R,R''-C(OH)-CH=CH-R'

Caption: General structures of secondary and tertiary allylic alcohols.

Reactivity in Oxidation Reactions

The presence or absence of an alpha-hydrogen on the carbinol carbon is the determining factor in the outcome of oxidation reactions.

Secondary Allylic Alcohols: These alcohols possess one alpha-hydrogen and are readily oxidized to form α,β-unsaturated ketones using a variety of oxidizing agents like chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO₄).[1][2] The mechanism involves the removal of the hydroxyl hydrogen and the alpha-hydrogen to form a carbon-oxygen double bond.[3]

Tertiary Allylic Alcohols: Lacking an alpha-hydrogen, tertiary alcohols are generally resistant to oxidation under standard conditions.[1][3] Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions. However, a notable exception exists for tertiary allylic alcohols, which can undergo oxidation through an allylic rearrangement, also known as an oxidative transposition.[4]

G cluster_main Comparative Oxidation Pathways Sec_Alcohol Secondary Allylic Alcohol Oxidizing_Agent1 Oxidizing Agent (e.g., PCC, H₂CrO₄) Sec_Alcohol->Oxidizing_Agent1 α-H present Ketone α,β-Unsaturated Ketone Oxidizing_Agent1->Ketone Oxidation Tert_Alcohol Tertiary Allylic Alcohol Oxidizing_Agent2 Standard Oxidizing Agent Tert_Alcohol->Oxidizing_Agent2 No α-H Special_Reagent Specialized Reagent (e.g., Bobbitt's reagent) Tert_Alcohol->Special_Reagent Allylic Shift Possible No_Reaction No Reaction Oxidizing_Agent2->No_Reaction Rearranged_Product Rearranged Oxidized Product Special_Reagent->Rearranged_Product Oxidation

Caption: Oxidation pathways for secondary vs. tertiary allylic alcohols.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution at the allylic position is a key transformation. These reactions often proceed via an SN1-type mechanism due to the formation of a resonance-stabilized allylic carbocation. The reactivity is therefore highly dependent on the stability of this intermediate.

General Mechanism (SN1):

  • Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (H₂O).[5][6]

  • Departure of the water molecule generates a resonance-stabilized allylic carbocation.

  • The nucleophile attacks the carbocation at either of the two electrophilic carbons.

Comparative Reactivity:

  • Tertiary Allylic Alcohols: Form a tertiary allylic carbocation upon departure of the leaving group. This carbocation is highly stabilized by both resonance and the inductive effect of three alkyl/aryl groups.

  • Secondary Allylic Alcohols: Form a secondary allylic carbocation, which is stabilized by resonance and two alkyl/aryl groups.

Generally, the order of carbocation stability is tertiary allylic > secondary allylic.[7][8] Consequently, tertiary allylic alcohols typically react faster than secondary allylic alcohols in SN1 reactions . This is because the rate-determining step is the formation of the carbocation, and the more stable the carbocation, the lower the activation energy for its formation.[5][8]

However, steric hindrance can also play a role. In reactions with SN2 character, the increased steric bulk of tertiary alcohols can significantly slow the reaction rate compared to secondary alcohols.[9] Some studies on intramolecular substitutions have suggested that secondary alcohols may follow an SN2-type pathway while tertiary alcohols follow an SN1 pathway under the same conditions.[10][11]

G cluster_stability Carbocation Stability Start Allylic Alcohol (Secondary or Tertiary) Protonation Protonated Alcohol (Oxonium Ion) Start->Protonation Protonation Carbocation Resonance-Stabilized Allylic Carbocation Protonation->Carbocation Rate-Determining Step (Loss of H₂O) Product Substitution Product Carbocation->Product Nucleophilic Attack H2O H₂O Carbocation->H2O H_Plus H+ H_Plus->Start Nu Nu- Nu->Carbocation Tert_Cation Tertiary Allylic (More Stable) Sec_Cation Secondary Allylic (Less Stable)

Caption: Generalized SN1 pathway for allylic alcohol substitution.

Quantitative Reactivity Data

Direct kinetic comparisons highlight the subtle interplay of electronic and steric effects. In a palladium-catalyzed substitution reaction, the degree of substitution at the allylic position significantly impacts the reaction rate.

Allylic AlcoholClassStructureInitial Rate (min⁻¹)[12]
Cinnamyl AlcoholPrimaryPh-CH=CH-CH₂OH0.30
Allyl AlcoholPrimaryCH₂=CH-CH₂OH0.20
trans-2-Buten-1-olPrimaryCH₃-CH=CH-CH₂OH0.10
PrenolTertiary (CH₃)₂C=CH-CH₂OH0.01
GeraniolPrimary(CH₃)₂C=CH-(CH₂)₂-C(CH₃)=CH-CH₂OH0.0023

Data from a palladium-catalyzed reaction in water at pH 7.[12]

In this specific palladium-catalyzed system, the less substituted primary allylic alcohols like cinnamyl and allyl alcohol were significantly more reactive than the more substituted tertiary alcohol, prenol.[12] The authors suggest that steric hindrance may limit the reactivity of the more substituted alcohols in these conditions.[12] This contrasts with the expected reactivity order based purely on carbocation stability in SN1 reactions, demonstrating that the reaction mechanism and conditions are critical.

Experimental Protocols

Protocol 1: Comparative Oxidation with PCC

Objective: To compare the oxidation of a secondary allylic alcohol (e.g., 1-phenyl-2-propen-1-ol) and a tertiary allylic alcohol (e.g., 2-phenyl-3-buten-2-ol).

Materials:

  • Secondary allylic alcohol

  • Tertiary allylic alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flasks, magnetic stir bars

  • TLC plates, developing chamber, UV lamp

Procedure:

  • Set up two separate reactions. In a 50 mL round-bottom flask, dissolve the secondary allylic alcohol (1.0 mmol) in 10 mL of anhydrous DCM. In a second flask, dissolve the tertiary allylic alcohol (1.0 mmol) in 10 mL of anhydrous DCM.

  • To each flask, add PCC (1.5 mmol, 1.5 equivalents) in one portion while stirring at room temperature.

  • Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes. Use a 4:1 hexanes:ethyl acetate eluent system.

  • For the secondary alcohol reaction, upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding 20 mL of diethyl ether and filtering the mixture through a short pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude α,β-unsaturated ketone.

  • For the tertiary alcohol reaction, continue monitoring for up to 24 hours. Observe and record any lack of reaction or formation of alternative products.

G Start Dissolve Alcohol in DCM Add_PCC Add PCC (1.5 eq) Start->Add_PCC Monitor Monitor by TLC (every 15 min) Add_PCC->Monitor Quench Workup: Add Et₂O, Filter through Silica Monitor->Quench Reaction Complete (Secondary Alcohol) No_Product Analyze for Starting Material Monitor->No_Product No Reaction after 24h (Tertiary Alcohol) Concentrate Concentrate Filtrate Quench->Concentrate Product Analyze Product Concentrate->Product

Caption: Experimental workflow for comparative oxidation of allylic alcohols.

Protocol 2: Comparative SN1 Substitution Rate with HBr

Objective: To qualitatively compare the reaction rates of a secondary and a tertiary allylic alcohol with hydrobromic acid.

Materials:

  • Secondary allylic alcohol (e.g., 3-penten-2-ol)

  • Tertiary allylic alcohol (e.g., 2-methyl-3-buten-2-ol)

  • Concentrated Hydrobromic Acid (48% HBr)

  • Test tubes

  • Timer

Procedure:

  • Place 1 mL of the secondary allylic alcohol in one test tube and 1 mL of the tertiary allylic alcohol in another.

  • At the same time, add 2 mL of concentrated HBr to each test tube.

  • Start the timer immediately.

  • Observe the test tubes for the formation of an insoluble second layer, which indicates the formation of the corresponding allyl bromide.

  • The reaction is faster in the test tube where the second layer (the product) appears more quickly. The tertiary allylic alcohol is expected to react almost instantaneously, while the secondary allylic alcohol will react more slowly.

Conclusion

The reactivity of secondary and tertiary allylic alcohols is highly dependent on the reaction type.

  • In oxidation reactions , secondary allylic alcohols are readily converted to α,β-unsaturated ketones, whereas tertiary allylic alcohols are generally unreactive due to the absence of an alpha-hydrogen, though they can react under specific conditions via allylic rearrangement.

  • In SN1-type substitution reactions , tertiary allylic alcohols are typically more reactive than their secondary counterparts. This is attributed to the greater stability of the tertiary allylic carbocation intermediate that forms during the rate-determining step.

  • In reactions with significant SN2 character or involving sterically demanding catalysts , the increased steric bulk of tertiary allylic alcohols can lead to lower reactivity compared to secondary ones.

For synthetic chemists, understanding these competing factors—alpha-hydrogen availability, carbocation stability, and steric hindrance—is crucial for predicting reaction outcomes and designing effective synthetic routes. The choice between a secondary and a tertiary allylic alcohol substrate must be made with careful consideration of the desired transformation and the specific reaction mechanism at play.

References

A Comparative Olfactory Analysis: 2,3-Dimethyl-5-hexen-3-ol in Modern Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Fragrance Development Professionals

This guide provides a comparative analysis of the sensory properties of 2,3-Dimethyl-5-hexen-3-ol and its potential alternatives for fragrance applications. Due to the limited publicly available sensory data for this compound, a hypothetical olfactory profile has been constructed based on the known characteristics of structurally related unsaturated tertiary alcohols. This profile is then compared with two well-established fragrance ingredients: Linalool and Dihydromyrcenol.

Sensory Profile Comparison

The following table summarizes the known and hypothesized sensory characteristics of this compound and its selected alternatives. This data is essential for formulators seeking to create specific fragrance experiences, particularly those centered around fresh, green, and floral notes.

Fragrance IngredientChemical StructureCAS NumberOlfactory ProfileOdor ThresholdApplications
This compound C₈H₁₆O19550-90-4Hypothetical: Fresh, green, slightly floral with a subtle woody or herbaceous undertone. The tertiary alcohol structure may contribute a certain richness or smoothness.Not availablePotentially in fresh, floral, and green fragrance compositions for personal care and household products.
Linalool C₁₀H₁₈O78-70-6Floral, woody, with citrus and spicy nuances. Described as reminiscent of lavender and bergamot.(R)-(-)-linalool: 0.8 ppb; (S)-(+)-linalool: 7.4 ppb[1]Widely used in a vast array of fragrance applications, including fine fragrances, personal care products, and household goods, to impart a fresh, floral character.
Dihydromyrcenol C₁₀H₂₀O18479-58-8Powerful fresh, citrus-lime, floral (lavender-like), and slightly sweet odor.[2]Not availableA key ingredient in many modern fresh and clean-smelling fragrances, especially in men's colognes, as well as in soaps and detergents for its stability and strong scent.[3]

Experimental Protocols for Sensory Evaluation

The sensory data for fragrance ingredients are typically obtained through a series of standardized experimental protocols involving trained sensory panels. These protocols are designed to provide objective and reproducible assessments of olfactory properties.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population.

  • Methodology: A common method is the ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

    • A series of dilutions of the fragrance material in an odorless solvent (e.g., diethyl phthalate or ethanol) is prepared.

    • Trained panelists are presented with sets of three samples (triangles), where two are blanks (solvent only) and one contains the diluted odorant.

    • Panelists are asked to identify the sample that is different.

    • The concentration is gradually increased until the panelist can reliably detect the odorant.

    • The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

Olfactory Profile Description

This involves the qualitative description of the odor characteristics of a fragrance material.

  • Methodology:

    • A panel of trained sensory analysts is used.

    • The fragrance material is presented on a smelling strip or in a diluted solution.

    • Panelists individually evaluate the odor at different time points (top, middle, and base notes) and record descriptive terms.

    • A consensus meeting is then held to agree upon a final set of odor descriptors. The intensity of each descriptor is often rated on a numerical scale.

Comparative Sensory Analysis

This protocol is used to compare the sensory properties of a new or unknown ingredient against one or more known standards.

  • Methodology:

    • The test material and the standard(s) are presented to panelists in a randomized and blind manner.

    • Panelists are asked to rate the intensity of various agreed-upon sensory attributes (e.g., floral, green, citrus, woody) for each sample.

    • Statistical analysis (e.g., ANOVA, Principal Component Analysis) is then used to determine if there are significant differences between the samples.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in fragrance evaluation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Sensory_Analysis cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Prep Prepare Dilutions Threshold Odor Threshold Test (Forced-Choice) Prep->Threshold Blanks Prepare Blanks Blanks->Threshold Panel Trained Sensory Panel Panel->Threshold Profile Odor Profile Description Panel->Profile Compare Comparative Analysis Panel->Compare Stats Statistical Analysis Threshold->Stats Profile->Stats Compare->Stats Report Generate Sensory Report Stats->Report

Experimental Workflow for Sensory Analysis

Fragrance_Comparison_Logic cluster_alternatives Established Alternatives cluster_application Potential Fragrance Applications Target This compound (Hypothetical Profile: Fresh, Green, Floral) FineFragrance Fine Fragrance Target->FineFragrance potential PersonalCare Personal Care Target->PersonalCare potential Household Household Products Target->Household potential Linalool Linalool (Floral, Woody, Citrus) Linalool->FineFragrance established Linalool->PersonalCare established Linalool->Household established Dihydromyrcenol Dihydromyrcenol (Fresh, Citrus, Floral-Lavender) Dihydromyrcenol->FineFragrance established Dihydromyrcenol->PersonalCare established Dihydromyrcenol->Household established

Logical Relationship for Fragrance Comparison

Conclusion

References

A Comparative Analysis of the Biological Activity of 2,3-Dimethyl-5-hexen-3-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and anticipated biological activities of 2,3-Dimethyl-5-hexen-3-ol, juxtaposed with its structural isomers. Due to a lack of specific experimental data on the biological activity of this compound in publicly available literature, this comparison is predicated on the general properties of tertiary allylic alcohols and data available for similar compounds. The information herein is intended to guide future research and hypothesis-driven experimentation.

Physicochemical Properties of this compound and Its Isomers

The physicochemical properties of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic profile. Below is a summary of the computed properties for this compound and its structural isomers. These properties, sourced from PubChem, offer a preliminary basis for predicting relative bioavailability and potential for biological activity.

PropertyThis compound[1]2,3-Dimethyl-5-hexen-2-ol[2]3,5-Dimethyl-5-hexen-3-ol[3]2,5-Dimethyl-5-hexen-3-ol[4]2,3-Dimethylhex-5-en-1-ol[5]
Molecular Formula C8H16OC8H16OC8H16OC8H16OC8H16O
Molecular Weight 128.21 g/mol 128.21 g/mol 128.21 g/mol 128.21 g/mol 128.21 g/mol
XLogP3 2.22.12.42.72.2
Hydrogen Bond Donor Count 11111
Hydrogen Bond Acceptor Count 11111
Rotatable Bond Count 33344
Topological Polar Surface Area 20.2 Ų20.2 Ų20.2 Ų20.2 Ų20.2 Ų

Note: XLogP3 is a computed measure of lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A higher XLogP3 value generally indicates greater lipophilicity.

Expected Biological Activities of Tertiary Allylic Alcohols

While specific data for this compound is unavailable, the biological activities of tertiary and allylic alcohols have been studied in broader contexts. These activities are often related to their interactions with cell membranes and specific enzymes.[6]

General Biological Effects of Alcohols:
  • Cytotoxicity: Alcohols can exhibit cytotoxic effects, particularly at higher concentrations.[7] The mechanism often involves the disruption of cell membranes, leading to cell lysis.[8] The degree of cytotoxicity can be influenced by factors such as chain length and lipophilicity.

  • Antimicrobial Activity: Alcohols, particularly those with lower molecular weights, are known for their antimicrobial properties.[8] They can denature proteins and dissolve lipids in the cell membranes of bacteria and fungi.[8] The effectiveness is often dependent on the concentration and the specific microorganism.

  • Metabolic Stability: Tertiary alcohols often exhibit greater metabolic stability compared to primary and secondary alcohols.[9][10] This is because the carbon atom bearing the hydroxyl group is not susceptible to oxidation.[9][10] However, they can still undergo glucuronidation, although this process may be slower due to steric hindrance.[9][10]

Potential Activities of Allylic Alcohols:
  • Pro-drug Potential: The allylic functional group can be a site for metabolic activation or can be synthetically modified, making such compounds interesting as potential pro-drugs.

  • Anti-inflammatory and Anticancer Potential: Some natural and synthetic compounds containing allyl fragments have demonstrated anti-inflammatory and anticancer properties.[11]

Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, the following standard experimental protocols are recommended.

Cytotoxicity Assays

Objective: To determine the concentration at which a compound induces cell death.

Methodology: MTT Assay

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of a compound that inhibits the growth of or kills a microorganism.

Methodology: Broth Microdilution Method

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[12]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14] This can be determined visually or by measuring the optical density at 600 nm.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow General Workflow for Assessing Biological Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Active Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Membrane Membrane Interaction Studies Antimicrobial->Membrane Active AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) AntiInflammatory->Signaling Active Toxicity Acute Toxicity Studies Enzyme->Toxicity Promising Candidate Signaling->Toxicity Membrane->Toxicity Efficacy Disease Models Toxicity->Efficacy Safe

Caption: A generalized workflow for the biological evaluation of a test compound.

Signaling_Pathway Hypothetical Signaling Pathway Modulation by Alcohols Alcohol Aliphatic Alcohol Membrane Cell Membrane Perturbation Alcohol->Membrane Interacts with Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Membrane->Receptor Alters function of SecondMessenger Second Messengers (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK) SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor Activates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactor->GeneExpression Regulates

Caption: A simplified diagram of a potential signaling pathway affected by alcohols.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methods for the quantitative analysis of 2,3-Dimethyl-5-hexen-3-ol, a tertiary alcohol. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines common analytical approaches, their validation parameters, and detailed experimental protocols.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][2][3] The objective is to demonstrate that the method is suitable for its intended purpose.[3][4]

Recommended Analytical Techniques

Given that this compound is a volatile organic compound (VOC), Gas Chromatography (GC) is the most common and effective technique for its quantification.[5][6][7][8] The choice of detector is crucial for sensitivity and selectivity. The two primary GC-based methods suitable for this analysis are:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying organic compounds.[7][8] The FID is sensitive to most organic compounds, making it a good choice for assay and purity determination.[7]

  • Gas Chromatography with Mass Spectrometry (GC-MS): Offers higher specificity and sensitivity compared to GC-FID.[5][6][8] The mass spectrometer provides structural information, which aids in peak identification and can be used to resolve co-eluting peaks.[5]

Other techniques for analyzing volatile compounds include headspace sampling, which can be coupled with GC.[5][9]

Comparison of Analytical Methods

The selection between GC-FID and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling or the robustness required for routine quality control.

Validation Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for this compound
Specificity GoodExcellentGC-MS provides mass spectra, which is highly specific for identification.
Accuracy ExcellentExcellentBoth methods can achieve high accuracy with proper calibration.
Precision (RSD%) < 2%< 5%GC-FID generally offers slightly better precision for quantification.
Limit of Detection (LOD) ng levelpg to fg levelGC-MS is significantly more sensitive.
Limit of Quantification (LOQ) ng levelpg to ng levelGC-MS is preferred for trace-level quantification.
**Linearity (R²) **> 0.99> 0.99Both methods demonstrate excellent linearity over a wide range.
Range WideWideThe range should be established based on the intended application.
Robustness HighModerateGC-FID is generally considered more robust for routine analyses.

Experimental Protocols

A detailed methodology is crucial for reproducing analytical results. Below is a representative protocol for the quantification of this compound using GC-FID.

Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the same solvent as the standards to a concentration within the calibration range.

  • Internal Standard (Optional but Recommended): To improve precision, add a known amount of a suitable internal standard (e.g., a structurally similar compound with a different retention time) to all standard and sample solutions.

GC-FID Operating Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: 10 °C/min to 220 °C.

    • Final hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

Data Analysis

Create a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Procedure's Intended Purpose method_dev Analytical Method Development start->method_dev validation_protocol Develop Validation Protocol (Based on ICH Q2(R1)) method_dev->validation_protocol execute_val Execute Validation Experiments validation_protocol->execute_val Defines experiments for: specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data & Evaluate Against Acceptance Criteria execute_val->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Approved Validated Method validation_report->end

Caption: General workflow for analytical method validation.

Method_Comparison analyte This compound Quantification gcfid GC-FID analyte->gcfid gcms GC-MS analyte->gcms gcfid_spec Good Specificity gcfid->gcfid_spec gcfid_prec High Precision gcfid->gcfid_prec gcfid_rob High Robustness gcfid->gcfid_rob gcfid_cost Lower Cost gcfid->gcfid_cost gcms_spec Excellent Specificity (Mass Spectra) gcms->gcms_spec gcms_sens High Sensitivity (LOD/LOQ) gcms->gcms_sens gcms_iden Confident Identification gcms->gcms_iden gcms_cost Higher Cost gcms->gcms_cost

Caption: Comparison of GC-FID and GC-MS for this compound.

References

A Comparative Guide to the Synthesis of 2,3-Dimethyl-5-hexen-3-ol Isomers: Grignard vs. Barbier Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of tertiary allylic alcohols such as 2,3-Dimethyl-5-hexen-3-ol is a frequent challenge. This guide provides a comparative analysis of two common organometallic approaches for the synthesis of this compound and its potential isomers: the classic Grignard reaction and the in-situ Barbier reaction. This comparison is based on established principles of these reactions, supported by general experimental observations in the synthesis of similar tertiary alcohols.

At a Glance: Grignard vs. Barbier for Tertiary Allylic Alcohol Synthesis

FeatureGrignard ReactionBarbier Reaction
Reagent Preparation Prepared in a separate step before addition to the ketone.Organometallic reagent is generated in-situ in the presence of the ketone.[1][2][3]
Reaction Type Two-step process.One-pot reaction.[2][3]
Typical Reactants Allylmagnesium bromide and 3-Methyl-2-butanone.Allyl bromide, Magnesium, and 3-Methyl-2-butanone.
General Yields Generally good to excellent for tertiary alcohols.[4]Can offer comparable or even higher yields, especially for sterically hindered substrates.[1][5]
Reaction Conditions Requires strictly anhydrous conditions.Can be more tolerant of reaction conditions and is sometimes performed in aqueous media.
Stereoselectivity Diastereoselectivity can be influenced by the structure of the ketone but is often moderate for acyclic substrates.[6]Stereoselectivity is also substrate-dependent and may not offer significant advantages over the Grignard reaction for this specific target.[2]
Side Reactions Formation of Wurtz coupling products (e.g., 1,5-hexadiene from allyl bromide).[7]The in-situ nature can sometimes minimize the formation of coupling byproducts.[8]

Reaction Pathways

The primary route to this compound involves the nucleophilic addition of an allyl organometallic reagent to the carbonyl carbon of 3-methyl-2-butanone.

G cluster_0 Synthesis of this compound cluster_1 Grignard Route cluster_2 Barbier Route ketone 3-Methyl-2-butanone grignard_reaction Grignard Reaction ketone->grignard_reaction barbier_reaction Barbier Reaction (One-Pot) ketone->barbier_reaction allyl_halide Allyl Bromide grignard_reagent Allylmagnesium Bromide allyl_halide->grignard_reagent Mg, Ether allyl_halide->barbier_reaction mg Magnesium mg->barbier_reaction grignard_reagent->grignard_reaction product This compound grignard_reaction->product H3O+ workup barbier_reaction->product H3O+ workup

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-5-hexen-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,3-Dimethyl-5-hexen-3-ol as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste management. The following procedures for this compound are based on general best practices for hazardous waste disposal and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Hazard Profile and Safety Considerations

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Segregate it as a flammable organic liquid waste .

  • Keep it separate from incompatible materials such as acids, bases, and oxidizing agents to prevent violent reactions.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. The original manufacturer's container is often a suitable choice.[2]

  • Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.[3][4] Do not use corks or parafilm as a primary seal.[3]

  • The container should be made of a material that will not react with the alcohol.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste."[5]

  • Include the full chemical name: "this compound."

  • Indicate the specific hazards (e.g., Flammable Liquid, Irritant).

  • Note the accumulation start date (the date the first drop of waste was added to the container).[6]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][5]

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]

  • Ensure secondary containment is used to capture any potential leaks or spills.[3][4] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.[3]

  • Store the waste away from heat, sparks, and open flames due to its flammability.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days), arrange for its disposal through your EHS department or a licensed hazardous waste disposal contractor.[2][6]

  • Complete all necessary waste disposal paperwork as required by your institution.[6]

  • Never dispose of this compound down the drain or in the regular trash.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean: Clean the spill area thoroughly.

  • Dispose: Label and dispose of the spill cleanup materials as hazardous waste, following the same procedures outlined above.[4]

Quantitative Data Summary

PropertyValue
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol [8]
CAS Number19550-90-4[8]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Flammable Organic Liquid Waste ppe->segregate container Use Designated, Labeled, and Compatible Waste Container segregate->container label_waste Affix Hazardous Waste Label with Chemical Name and Hazards container->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store documentation Complete Waste Disposal Documentation store->documentation pickup Arrange for Pickup by Certified Hazardous Waste Personnel documentation->pickup end_node End: Proper Disposal pickup->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4) was not available in public databases at the time of this publication. The following guidance is based on the chemical's structure, available physical properties, and safety protocols for structurally similar unsaturated alcohols. It is imperative that users conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

I. Hazard Identification and Precautionary Measures

Due to the presence of an alkene and a tertiary alcohol functional group, this compound should be handled as a potentially flammable and reactive compound. While specific toxicity data is unavailable, it is prudent to assume it may cause skin and eye irritation.

Summary of Physical and Chemical Properties:

PropertyValueSource
CAS Number 19550-90-4BLDpharm[1]
Molecular Formula C8H16OPubChem[2]
Molecular Weight 128.21 g/mol PubChem[2]
Boiling Point 155.5°C at 760 mmHgGuidechem[3]
Flash Point 61.2°CGuidechem[3]
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for similar volatile organic compounds.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.Provides a barrier against skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract from potentially irritating vapors.

III. Operational and Handling Plan

A systematic workflow is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_ppe Donning PPE cluster_transfer Chemical Transfer cluster_cleanup Cleanup prep1 Work in Fume Hood prep2 Gather Equipment prep1->prep2 prep3 Inert Atmosphere Purge prep2->prep3 prep4 Spill Kit Ready prep3->prep4 ppe1 Goggles & Face Shield ppe2 Lab Coat ppe1->ppe2 ppe3 Gloves ppe2->ppe3 transfer1 Positive Pressure with Inert Gas transfer2 Withdraw Liquid with Syringe transfer1->transfer2 transfer3 Dispense into Receiving Flask transfer2->transfer3 cleanup1 Rinse Syringe cleanup2 Wipe Work Area cleanup1->cleanup2 cleanup3 Dispose of Contaminated Materials cleanup2->cleanup3

Caption: Experimental workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Ensure all manipulations are performed within a certified chemical fume hood.

    • Gather all necessary apparatus, including syringes, needles, and reaction vessels.

    • If the chemical is air or moisture sensitive, purge all glassware with an inert gas (e.g., nitrogen or argon).

    • Confirm that a spill kit and the appropriate fire extinguisher are readily accessible.

  • Donning PPE:

    • Wear all recommended personal protective equipment as detailed in the PPE table.

  • Chemical Transfer:

    • For transfers from sealed containers, use a syringe technique under an inert atmosphere to prevent exposure to air and moisture.

    • Slowly draw the liquid into the syringe to avoid aerosol formation.

    • Dispense the liquid carefully into the reaction vessel.

  • Cleanup:

    • Immediately rinse any contaminated glassware and syringes with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.

IV. Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

cluster_waste Waste Management start Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Designated Container segregate->container label_waste Label Container container->label_waste store Store in Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup end_node Transfer to Disposal Facility pickup->end_node

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Detailed Disposal Procedures:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Waste Collection: Collect all liquid waste and contaminated solid materials (e.g., pipette tips, wipes) in a designated, leak-proof, and chemically compatible container with a secure cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste personnel. Never dispose of this chemical down the drain or in regular trash.[4]

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a designated hazardous waste container.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.